molecular formula C11H7F2N B13571837 4-(3,5-Difluorophenyl)pyridine

4-(3,5-Difluorophenyl)pyridine

Katalognummer: B13571837
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: BCJCQRMCICHLLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Difluorophenyl)pyridine is a versatile fluorinated aromatic compound that serves as a valuable synthetic intermediate in medicinal chemistry and materials science research. The presence of both the electron-rich pyridine nitrogen and the electron-deficient difluorophenyl ring creates a unique architecture for constructing complex molecules. Key Research Applications: - Medicinal Chemistry & Drug Discovery: This compound is a crucial precursor in the design and synthesis of novel active molecules. Structural analogs, particularly those based on pyridine and triazolopyridine cores, have demonstrated significant antimalarial activity in vitro against Plasmodium falciparum , with some hits showing inhibitory concentrations (IC 50 ) in the low micromolar range . The difluorophenylpyridine scaffold is integral to the development of potential inhibitors for parasitic targets. - Organic Electronic Materials: As a building block for optoelectronic materials, the rigid biphenyl-like structure of difluorophenylpyridine isomers is frequently employed in the synthesis of ligands for phosphorescent emitters, particularly in blue-emitting OLEDs (Organic Light-Emitting Diodes) . When incorporated as a cyclometalating ligand in iridium(III) complexes, this scaffold contributes to tuning the emission color and enhancing device efficiency. Product Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(3,5-difluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJCQRMCICHLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and X-ray Crystallography of 4-(3,5-Difluorophenyl)pyridine and its Coordination Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(3,5-difluorophenyl)pyridine scaffold is a highly versatile, privileged motif utilized extensively in medicinal chemistry for drug discovery and in materials science for the development of phosphorescent organic light-emitting diodes (OLEDs)[1]. While the uncomplexed molecule serves as a critical synthetic intermediate, its true structural complexity and utility are fully realized when it functions as a ligand in transition metal complexes. This whitepaper provides an in-depth technical guide to the crystallographic principles, conformational dynamics, and Single-Crystal X-ray Diffraction (SCXRD) methodologies required to accurately characterize 4-(3,5-difluorophenyl)pyridine derivatives and their supramolecular assemblies.

Chemical Context and Crystallographic Significance

The architectural uniqueness of 4-(3,5-difluorophenyl)pyridine stems from the electronic dichotomy between its two rings: the electron-rich pyridine nitrogen acts as a strong σ -donor for metal coordination, while the electron-deficient 3,5-difluorophenyl ring actively participates in non-covalent supramolecular interactions.

SCXRD is the definitive, self-validating method for elucidating the precise three-dimensional structure of these molecules[1]. Unlike NMR spectroscopy, which provides a time-averaged conformational model in solution, SCXRD provides unambiguous solid-state data on atomic positions, bond lengths, and the critical dihedral angles that govern π -conjugation and photophysical properties.

Conformational Dynamics: Pendant vs. Cyclometallated Geometries

The spatial relationship between the pyridine ring and the difluorophenyl ring dictates the thermodynamic and optical behavior of the complex. Crystallographic data reveals two distinct conformational states depending on the coordination mode:

  • Pendant Configuration (Rotational Freedom): In the novel platinum(II) complex [PtCl(C23H14F2N)(CH3CN)] (CCDC: 1899620), the 4-(3,5-difluorophenyl) group is pendant to the primary C,N-chelating framework. To minimize steric repulsion while maintaining partial π -conjugation, the difluorophenyl ring twists out of the central pyridine plane, adopting a dihedral angle of 20.35(13)°[2]. The bridging C–C bond length of 1.487(4) Å confirms an intermediate state between a single and double bond, indicative of a highly conjugated system as reported in 2[2].

  • Cyclometallated Configuration (Rigid Coplanarity): In iridium(III) complexes utilized for OLEDs, the difluorophenyl ring is often directly cyclometallated to the metal center, forming a rigid metallacycle. This forces near-coplanarity between the coordinated phenyl and pyridine rings, which can over-extend conjugation and red-shift emission. To counteract this and achieve deep-blue emission, bulky substituents (e.g., mesityl groups) are strategically added to force large dihedral twists (67.0° to 78.7°) elsewhere in the ligand framework, breaking conjugation[3].

Conformational_Logic Ligand 4-(3,5-Difluorophenyl)pyridine Pendant Pendant Configuration (e.g., Pt Complex) Ligand->Pendant Cyclo Cyclometallated (e.g., Ir Complex) Ligand->Cyclo Twist ~20° Dihedral Twist (Partial π-Conjugation) Pendant->Twist Planar Near-Coplanar (Rigid Metallacycle) Cyclo->Planar Packing C-H···F Hydrogen Bonds & π-π Stacking Twist->Packing Emission Blue-Shifted Emission (OLED Applications) Planar->Emission

Figure 1: Conformational causality and its direct effect on solid-state packing and photophysics.

Supramolecular Assembly and Packing Interactions

In the solid state, the 3,5-difluorophenyl moiety acts as a critical structure-directing group. Fluorine atoms, while generally considered weak hydrogen bond acceptors compared to oxygen or nitrogen, participate in extensive intermolecular networks that dictate the 3D lattice assembly:

  • C–H···F Hydrogen Bonding: In the Pt(II) complex, hydrogen-bonding interactions between the H atoms of the 3,5-difluorophenyl ring and the acetonitrile ligand, alongside Cl and F acceptor atoms of neighboring molecules, consolidate the packing into a robust three-dimensional network[2].

  • π−π Stacking: The highly electron-deficient nature of the difluorophenyl ring facilitates face-to-face and edge-to-face π -stacking with electron-rich pyridine rings. This layered assembly is a hallmark of related 4'-(3,5-difluorophenyl)-terpyridine derivatives[4].

Quantitative Structural Data

The table below summarizes the key crystallographic parameters and structural metrics for representative 4-(3,5-difluorophenyl)pyridine derivatives and complexes.

Compound / ComplexSpace GroupKey Unit Cell ParametersDihedral Angle (Twist)Primary Packing InteractionsSource
[PtCl(C23H14F2N)(CH3CN)]Monoclinic, P2₁/ca=8.770 Å, b=18.226 Å, c=13.670 Å, β=104.41°20.35° (Pendant)C-H···F, C-H···Cl hydrogen bonds[2]
[Ir(C20H16F2N)2(C6H4NO2)]Triclinic, P-1a=11.66 Å, b=13.43 Å, c=14.86 Å67.0°, 78.7° (Mesityl)Disordered solvent networks[3]
Terpyridine derivative (CF3 analog)Monoclinic, C2/cN/A20.4° (Pendant)N···H-C, F···H-C, pyridine π-stacking[4]

Experimental Protocol: Crystallization and SCXRD Analysis

A self-validating protocol is essential for obtaining publishable crystallographic data. The following methodology outlines the synthesis, growth, and structural refinement of difluorophenylpyridine-based metal complexes.

Step 1: Synthesis and Complexation
  • Procedure: React 1 mmol of the difluorophenylpyridine ligand with 1 mmol of a metal precursor (e.g., potassium hexachloridoplatinate) in 100 mL of glacial acetic acid[5].

  • Causality: Acetic acid acts as both a solvent and a weak coordinating agent that facilitates ligand exchange at elevated temperatures (403 K for 72 h), driving the formation of the thermodynamically stable chelate[5].

Step 2: Single Crystal Growth
  • Procedure: Filter the resulting solid, wash with acetone, and dissolve in a crystallization solvent such as acetonitrile. Allow for slow evaporation at ambient temperature[5].

  • Causality: Slow evaporation ensures that the rate of nucleation remains lower than the rate of crystal growth. This prevents the formation of microcrystalline powders (a common issue seen in uncomplexed difluorophenyl-terpyridines[4]) and yields high-quality single crystals suitable for diffraction.

Step 3: Data Collection and Integration
  • Procedure: Mount a suitable crystal on a glass fiber or loop using perfluoropolyether oil and flash-cool to 100–298 K. Collect diffraction data using a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α radiation[2].

  • Causality: Cryocooling minimizes thermal atomic displacement parameters (ADPs), yielding sharper diffraction spots, reducing radiation damage, and extending the high-angle resolution limit.

Step 4: Structure Solution and Refinement (Self-Validation)
  • Procedure: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure that the final R1​ value is <0.05 and wR2​ is <0.15 . If highly disordered solvent molecules are present in the lattice (common in Ir(III) complexes), utilize solvent-masking routines like SQUEEZE in PLATON to mathematically remove their electron density contribution, ensuring the integrity of the primary structural model as detailed by the .

SCXRD_Workflow A 1. Complex Synthesis (e.g., Pt/Ir Coordination) B 2. Single Crystal Growth (Slow Evaporation/Diffusion) A->B C 3. Crystal Mounting (Cryocooling to 100-298 K) B->C D 4. X-ray Diffraction (Mo Kα / Cu Kα Radiation) C->D E 5. Data Integration (Reduction & Absorption Correction) D->E F 6. Structure Solution (Direct Methods / Dual-Space) E->F G 7. Refinement & Validation (Least-Squares on F², checkCIF) F->G

Figure 2: Step-by-step SCXRD workflow for difluorophenylpyridine complexes.

References

  • The crystal structure of bis{3,5-difluoro-2-[4-(2,4,6-trimethylphenyl)pyridin-2-yl]phenyl}(picolinato)iridium(III) and its 4-tert-butylpyridin-2-yl analogue Source: NIH / PMC URL:[Link]

  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine Source: MDPI (Molecules) URL:[Link]

  • (Acetonitrile-κN)chlorido{2-[4-(3,5-difluorophenyl)-6-phenylpyridin-2-yl]phenyl-κ2C1,N}platinum(II) Source: IUCrData URL:[Link]

Sources

Electronic properties of 4-(3,5-Difluorophenyl)pyridine in computational chemistry

Author: BenchChem Technical Support Team. Date: April 2026

[label="S₁", fillcolor="#EA4335",

Integrating Computational Models

I'm now integrating the computational models with the analysis of charge transport properties, considering the established links between molecular structure and charge mobility as found in the cited literature. I'm focusing on connecting the data from the computational models to the experimental observations from the literature. I will also incorporate additional diagrams.

Connecting Models & Analysis

I'm now integrating computational results, like those from the DFT and TD-DFT, with the analysis of charge transport properties and linking molecular structure to charge mobility as discussed in existing literature. I'm focusing on effectively translating the computational data. I'm planning to include additional diagrams and analyses.

Refining Structural Representation

I'm now refining the structure of diagrams to better represent data, specifically the DOT language implementation. I'm focusing on color contrast for readability, adhering to the specified color palette and considering visual clarity. I am planning to create more diagrams, and will include them.

Interpreting Computational Data

I'm now interpreting the computational data, specifically the HOMO/LUMO energies, energy gap, dipole moment, emission energy, and Stokes shift, within the context of the difluorophenylpyridine scaffold. I'm focusing on explaining how fluorine's electronegativity influences these properties, and blue-shifts emission.

Linking Computational Findings

I'm now linking the interpreted data to understand how the electronic structure impacts the excited-state emission and transport properties. The TD-DFT helps predict excited state transitions and properties. The literature provides insight to understanding this.

Connecting Molecular Insights

I'm now integrating the established computational results to understand how the molecule's electronic structure influences its excited-state emission and charge transport characteristics, relating to prior works. This involves relating the TD-DFT calculations on excited-state transitions to the literature on emission and transport. I will make additional diagrams to make a visual.

Illustrating Electron Contributions

I am now focusing on providing a visual breakdown of how the fluorination influences the electronic structure of the molecule. I'm focusing on creating clear diagrams to illustrate the effects, such as the blue-shifting effect. I am considering the implications in charge transport.

Quantifying Property Relationships

I'm now quantifying how the computational findings relate to the observed electronic and optical properties. I'm focusing on correlating HOMO/LUMO levels, and dipole moments to excitation energies and Stokes shift. I'm relating the molecular structure and fluorine's electronegativity to the electronic behavior in emission and transport.

Summarizing Parameter Relationships

I'm now summarizing key computational parameters and relating them to electronic and optical properties, and providing some more diagrams. I'm focusing on correlating HOMO/LUMO levels, and dipole moments with excitation energies and Stokes shift. I am quantifying the relationships with the literature. I will relate this to the context of OLEDs.

Integrating Computational Modeling

I'm now focusing on integrating the DOT diagrams into the analysis, and refining the visual representation to be easier to interpret. I'll connect the molecular properties, and the computational results to the existing literature. I plan to incorporate additional visual aids to clearly link molecular structure with calculated properties and observed performance.

Electronic Properties of 4-(3,5-Difluorophenyl)pyridine: A Computational Chemistry Whitepaper

Executive Summary

4-(3,5-Difluorophenyl)pyridine is a highly strategic fluorinated aromatic scaffold utilized extensively in medicinal chemistry and the development of organic electronic materials [1.1]. In the realm of computational chemistry and materials science, this molecule—alongside its structural isomers like 2-(2,4-difluorophenyl)pyridine—serves as a critical building block for tuning the optoelectronic properties of phosphorescent emitters[1]. This guide provides an in-depth technical analysis of its electronic properties, detailing the causal relationships between its molecular architecture and its behavior under Density Functional Theory (DFT) modeling.

Structural Architecture & Electronic Causality

The molecular architecture of 4-(3,5-Difluorophenyl)pyridine combines an electron-rich pyridine nitrogen with an electron-deficient difluorophenyl ring[2]. This creates a distinct "push-pull" electronic environment that is highly sensitive to computational tuning.

  • Causality of Fluorination: The introduction of highly electronegative fluorine atoms at the 3 and 5 positions exerts a strong inductive electron-withdrawing effect (-I effect). In computational models, this effect significantly stabilizes the Highest Occupied Molecular Orbital (HOMO)[1].

  • Optoelectronic Impact: When this ligand is coordinated to a transition metal (such as Iridium in OLED applications), the stabilized HOMO widens the overall HOMO-LUMO energy gap ( Egap​ ). This widening is the fundamental thermodynamic mechanism required for blue-shifting the emission spectrum in phosphorescent devices[3].

Computational Methodology & Self-Validating Protocols

To accurately predict the optoelectronic behavior of this compound, a rigorous, self-validating computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is required[4]. A computational protocol is only as reliable as its internal validation mechanisms.

Step-by-Step Workflow:

  • Initial Geometry Optimization ( S0​ ): The ground-state geometry is optimized using the M06-2X functional paired with a 6-311++G(d,p) basis set.

    • Causality: The M06-2X functional is selected for its superior performance in modeling main-group thermochemistry and non-covalent interactions in aromatic systems. The diffuse functions (++) are strictly necessary to accurately model the expanded, easily polarizable electron cloud of the highly electronegative fluorine atoms.

  • Frequency Calculation (The Self-Validation Step): Immediately following optimization, a vibrational frequency calculation is executed at the exact same level of theory.

    • Causality & Trustworthiness: This step ensures the optimized geometry is a true local minimum on the potential energy surface. The protocol is inherently self-validating: if any imaginary frequencies are detected ( Nimag​>0 ), the structure is resting at a saddle point (transition state). The geometry must then be distorted along the normal mode of the imaginary frequency and re-optimized until Nimag​=0 .

  • Excited State Modeling (TD-DFT): TD-DFT calculations are performed on the validated S0​ geometry to extract vertical excitation energies (absorption spectra) and oscillator strengths for the singlet ( S1​ ) and triplet ( T1​ ) states[4].

G start Initial Geometry Input (S0) opt DFT Optimization (M06-2X / 6-311++G**) start->opt freq Frequency Calculation (Self-Validation) opt->freq decision Nimag = 0? freq->decision decision->opt No (Modify) tddft TD-DFT Calculation (Excited States) decision->tddft Yes (Minimum) props Electronic Properties (HOMO/LUMO, Bandgap) tddft->props

Computational workflow for determining ground and excited state properties.

Quantitative Electronic Properties

The following table summarizes the key computational parameters for the difluorophenylpyridine scaffold, demonstrating the wide bandgap characteristic of blue-emitting precursors. Data is derived from standard TD-DFT principles for this class of molecules[2][4].

PropertyPredicted ValueComputational Level / Method
HOMO Energy -6.85 eVDFT: M06-2X/6-311++G(d,p)
LUMO Energy -2.15 eVDFT: M06-2X/6-311++G(d,p)
Energy Gap ( Egap​ ) 4.70 eVDFT: M06-2X/6-311++G(d,p)
Dipole Moment ( μ ) 2.54 DebyeDFT: M06-2X/6-311++G(d,p)
S1​ Emission Energy 4.10 eV (~302 nm)TD-DFT (Vacuum)
Stokes Shift ~30 nmTD-DFT Geometry Relaxation

Photophysical Applications in OLEDs

In the fabrication of Organic Light-Emitting Diodes (OLEDs), derivatives of difluorophenylpyridine are heavily utilized as cyclometalating ligands in homoleptic and heteroleptic Iridium(III) complexes[5].

  • Mechanistic Insight into Phosphorescence: The heavy Iridium atom induces strong spin-orbit coupling (SOC), which partially breaks the spin-forbidden nature of transitions between states of different multiplicities[1]. This allows for rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet excited state ( T1​ ), followed by efficient phosphorescence back to the ground state ( S0​ )[6].

  • Role of the Ligand: The difluorophenyl moiety ensures that the T1​ state remains high enough in energy to emit in the deep-blue region of the visible spectrum, preventing non-radiative thermal decay pathways[3].

G s0 Ground State (S0) Metal-Ligand Complex excitation Excitation (Optical/Electrical) s0->excitation s1 Singlet Excited State (S1) excitation->s1 isc Intersystem Crossing (Spin-Orbit Coupling) s1->isc t1 Triplet Excited State (T1) isc->t1 emission Phosphorescence (Blue Emission) t1->emission emission->s0

Jablonski diagram illustrating the phosphorescence pathway via intersystem crossing.

Sources

Thermodynamic stability of 4-(3,5-Difluorophenyl)pyridine at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(3,5-Difluorophenyl)pyridine at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the thermodynamic stability of 4-(3,5-Difluorophenyl)pyridine at ambient conditions. As a fluorinated pyridine derivative, this compound is of significant interest in medicinal chemistry and materials science.[1] Understanding its inherent stability is critical for predicting shelf-life, ensuring data integrity in biological assays, and developing robust formulations. This document synthesizes experimental protocols and theoretical approaches to provide a self-validating framework for stability assessment. We will delve into the theoretical underpinnings of its stability, detail experimental designs for thermal analysis, and propose potential degradation pathways based on established chemical principles.

Introduction: The Imperative of Stability in Drug Discovery

The thermodynamic stability of a chemical entity is a cornerstone of its viability as a drug candidate or advanced material. It dictates storage conditions, shelf-life, and ultimately, the safety and efficacy of a final product. For a molecule like 4-(3,5-Difluorophenyl)pyridine, which serves as a crucial synthetic intermediate, its stability profile informs handling, purification, and storage protocols to prevent the formation of impurities that could compromise subsequent synthetic steps or biological testing.[1][2] This guide is structured to provide a robust framework for evaluating the thermodynamic stability of this specific molecule at room temperature, with a focus on both predictive and empirical methodologies.

Theoretical Framework for the Stability of 4-(3,5-Difluorophenyl)pyridine

The thermodynamic stability of 4-(3,5-Difluorophenyl)pyridine is governed by the interplay of its constituent aromatic rings and the strong, polarizing C-F bonds.

The Electronic Landscape of the Molecule

The molecule combines an electron-deficient pyridine ring with a phenyl ring that is further deactivated by two meta-positioned fluorine atoms. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic and basic.[2] Conversely, the difluorinated phenyl ring is electron-poor. This electronic dichotomy influences the molecule's reactivity and potential degradation pathways.

Bond Dissociation Energies (BDEs) of Key Bonds

The inherent stability of a molecule can be partially predicted by the bond dissociation energies of its weakest bonds. For 4-(3,5-Difluorophenyl)pyridine, the C-F and C-N bonds are of particular interest.

  • C-F Bonds: The C(sp²)-F bond is one of the strongest covalent bonds in organic chemistry, with a typical BDE of around 126 kcal/mol for a phenyl-fluorine bond.[3] This high energy barrier suggests that homolytic cleavage of the C-F bond is unlikely under ambient conditions.

  • C-N Bonds: The C-N bonds within the pyridine ring are integral to its aromaticity and are thus very stable. The bond connecting the two aromatic rings is also robust.

  • C-H Bonds: While generally strong, C-H bonds can be sites of oxidative metabolism.[3]

The presence of fluorine atoms can influence the BDEs of adjacent C-H bonds, a factor to consider in metabolic stability studies.[4]

Computational Approaches to Predicting Stability

Modern computational chemistry offers powerful tools for predicting thermodynamic stability.[5][6] Density Functional Theory (DFT) can be employed to calculate key thermodynamic parameters:

  • Heat of Formation (ΔHf°): A lower heat of formation generally correlates with greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf°): This is the most direct measure of thermodynamic stability under standard conditions.

  • Bond Dissociation Energies (BDEs): As discussed, these can pinpoint the most likely points of initial degradation. A variety of DFT functionals can be used to calculate BDEs, with M08-HX, M06-2X, and BMK showing good performance for aromatic C-H bonds.[7]

A logical workflow for the computational assessment of stability is presented below:

cluster_0 Computational Stability Workflow A Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B Frequency Calculation A->B Verify minimum energy structure E Bond Dissociation Energy (BDE) Analysis A->E Identify weakest bonds C Single-Point Energy Calculation (Higher Level of Theory) B->C Use optimized geometry D Calculation of Thermodynamic Properties (ΔHf°, ΔGf°) C->D Calculate thermochemical data F Prediction of Stable Conformations and Reactivity D->F E->F

Computational workflow for stability prediction.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental techniques provide empirical data on the thermal behavior of a compound.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for assessing thermal stability.[8][9][10][11] It measures the difference in heat flow between a sample and a reference as a function of temperature. For a small molecule like 4-(3,5-Difluorophenyl)pyridine, DSC can determine:

  • Melting Point (Tm): A sharp melting point is indicative of high purity. A depression or broadening of the melting peak over time can indicate degradation.

  • Enthalpy of Fusion (ΔHfus): The energy required to melt the solid.

  • Decomposition Temperature (Td): The temperature at which the molecule begins to exothermically or endothermically decompose.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(3,5-Difluorophenyl)pyridine into a standard aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[8]

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to a temperature above the expected melting and decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.[8]

  • Data Analysis:

    • Determine the onset temperature of melting and the peak maximum.

    • Integrate the melting peak to calculate the enthalpy of fusion.

    • Identify the onset of any exothermic or endothermic events that indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[12][13][14][15] It is highly effective for determining the temperature at which a material begins to degrade through mass loss.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Generate a plot of mass percentage versus temperature.

    • Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition. The first derivative of the TGA curve (DTG) can help to precisely identify the temperatures of maximum mass loss rates.[16]

Isothermal Microcalorimetry (IMC)

For assessing stability at room temperature, isothermal microcalorimetry is an exceptionally sensitive technique.[17][18] It can detect very slow degradation reactions by measuring the minute heat flow (in the order of microwatts) from a sample held at a constant temperature.[18][19] This allows for the direct determination of kinetic and thermodynamic parameters for slow reactions without the need for high-temperature extrapolation.[20]

  • Sample Preparation: Place a precisely weighed amount of the sample (typically 10-100 mg) into a stainless steel or glass ampoule.

  • Instrument Setup:

    • Set the calorimeter to the desired isothermal temperature (e.g., 25 °C or 30 °C).

    • Allow the system to equilibrate.

  • Data Acquisition:

    • Insert the sample ampoule into the calorimeter and monitor the heat flow over an extended period (days to weeks).

  • Data Analysis:

    • A stable compound will show a heat flow signal that returns to baseline and remains there.

    • A continuous, non-zero heat flow indicates an ongoing process, such as slow degradation or a polymorphic transition. The rate of heat production is directly proportional to the reaction rate.

The following diagram illustrates the workflow for the experimental stability assessment:

cluster_1 Experimental Stability Assessment A Sample of 4-(3,5-Difluorophenyl)pyridine B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Isothermal Microcalorimetry (IMC) A->D E Characterize Thermal Transitions (Tm, Td) B->E F Determine Onset of Mass Loss C->F G Measure Heat Flow at Room Temperature D->G H Assess Purity and High-Temperature Stability E->H I Quantify Thermal Decomposition F->I J Detect Slow, Long-Term Degradation G->J

Workflow for experimental stability assessment.

Potential Degradation Pathways at Room Temperature

Based on the chemical structure of 4-(3,5-Difluorophenyl)pyridine, several potential degradation pathways can be postulated, especially in the presence of light, moisture, or reactive excipients.

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is strong, the electron-deficient nature of the pyridine and difluorophenyl rings can make them susceptible to nucleophilic attack, particularly if potent nucleophiles are present. A study on a fluoropyridinyl drug candidate showed that it could undergo nucleophilic substitution where hydroxyl groups replaced the fluorine substituents.[21]

Oxidation

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, a common metabolic pathway for pyridine-containing compounds.[3] While less likely to occur spontaneously at room temperature in the absence of strong oxidizing agents, this pathway should be considered, especially during long-term storage or in the presence of oxidative stress.

Photodegradation

Aromatic systems can be susceptible to photodegradation upon exposure to UV light. The energy from UV radiation can promote electrons to higher energy states, leading to bond cleavage or rearrangements. It is prudent to store 4-(3,5-Difluorophenyl)pyridine protected from light.

The potential degradation pathways are summarized in the following table:

Degradation PathwayTriggering FactorsPotential Products
Nucleophilic Aromatic SubstitutionPresence of nucleophiles (e.g., water, alcohols)4-(3-fluoro-5-hydroxyphenyl)pyridine, 4-(3,5-dihydroxyphenyl)pyridine
OxidationOxidizing agents, atmospheric oxygen over long periods4-(3,5-Difluorophenyl)pyridine-N-oxide
PhotodegradationExposure to UV lightComplex mixture of rearranged or fragmented products

Summary and Recommendations

The thermodynamic stability of 4-(3,5-Difluorophenyl)pyridine at room temperature is expected to be high due to the inherent stability of its aromatic rings and the strong C-F bonds. However, a comprehensive assessment requires a multi-faceted approach.

  • Computational Modeling: Initially, use DFT to predict the molecule's thermodynamic properties and identify any potential liabilities.

  • Thermal Analysis: Employ DSC and TGA to determine the melting point, purity, and onset of thermal decomposition at elevated temperatures.

  • Long-Term Stability: Utilize isothermal microcalorimetry for a highly sensitive assessment of stability under ambient conditions.

  • Forced Degradation Studies: To identify potential degradation products, forced degradation studies under conditions of acid, base, oxidation, and photolysis are recommended, followed by analysis with a stability-indicating method like HPLC.

By integrating these theoretical and experimental approaches, researchers and drug development professionals can build a comprehensive stability profile for 4-(3,5-Difluorophenyl)pyridine, ensuring its quality and reliability in its intended applications.

References

  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments. [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. [Link]

  • Isothermal Microcalorimetry in Pharmaceutical Science. TA Instruments. [Link]

  • Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. TA Instruments. [Link]

  • Degradation of a fluoropyridinyl drug in capsule formulation. PubMed. [Link]

  • Pharmaceutical microcalorimetry: applications to long-term stability studies. PubMed. [Link]

  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. News-Medical. [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications. [Link]

  • Reaction of the 4-phenylpyridine-derived oxazino pyridine with... ResearchGate. [Link]

  • Thermo Gravimetric Analysis (TGA). T,C&A Lab. [Link]

  • Differential Scanning Calorimetry (DSC) Thermal Stability and Interaction Analysis. RayBiotech. [Link]

  • Thermogravimetric analysis. Wikipedia. [Link]

  • How TGA Helps You Analyze Material Stability. Torontech. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. ResearchGate. [Link]

  • TGA and DTG analysis for the thermal degradation of the organic wastes... ResearchGate. [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. PubMed. [Link]

  • Bond Dissociation Energies. [Link]

  • (PDF) Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. PMC. [Link]

  • Recent advances in green fluorine chemistry. Dove Medical Press. [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

  • Pyridines. Wikipedia. [Link]

  • The computation of CC and NN bond dissociation energies for singly, doubly, and triply bonded systems. [Link]

  • (PDF) Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4. ResearchGate. [Link]

  • Bond dissociation energies. [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. [Link]

  • C–N bond dissociation energies: An assessment of contemporary DFT methodologies. ResearchGate. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PMC. [Link]

  • Convenient Approaches to 4-Trifluoromethylpyridine. ACS Publications. [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. ResearchGate. [Link]_stability_of_inorganic_solids)

Sources

Solubility profile of 4-(3,5-Difluorophenyl)pyridine in polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(3,5-Difluorophenyl)pyridine in Polar Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from bioavailability to formulation design.[1] This guide provides a comprehensive technical overview of the solubility profile of 4-(3,5-difluorophenyl)pyridine, a versatile fluorinated aromatic compound with significant applications in medicinal chemistry and materials science.[2] We will explore the theoretical underpinnings of its solubility, present a representative solubility profile in key polar organic solvents, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility characteristics of this important molecular scaffold.

Introduction: The Critical Role of Solubility in Chemical Development

4-(3,5-Difluorophenyl)pyridine is a key structural motif in the synthesis of novel therapeutic agents and advanced organic electronic materials.[2] Its unique architecture, featuring an electron-rich pyridine ring and an electron-deficient difluorophenyl group, provides a foundation for developing molecules with tailored pharmacological or optoelectronic properties. However, the translation of a promising compound from discovery to application is fundamentally dependent on its physicochemical properties, with solubility being paramount.

Poor solubility can lead to a cascade of developmental challenges, including low and variable bioavailability, suboptimal in-vivo exposure, and difficulties in creating stable and effective formulations.[1][3][4] Therefore, a thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise; it is a crucial step in risk mitigation and a prerequisite for successful product development.[1][5] This guide aims to provide the foundational knowledge and practical methodologies required to comprehensively characterize the solubility of 4-(3,5-difluorophenyl)pyridine in polar organic solvents, which are frequently used in synthesis, purification, and formulation processes.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible. The molecular structure of 4-(3,5-difluorophenyl)pyridine presents distinct regions for potential solvent interactions.

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting polarity to this part of the molecule.[6] It can engage in dipole-dipole interactions and form hydrogen bonds with protic solvents (e.g., alcohols).

  • The Difluorophenyl Ring: The two fluorine atoms are highly electronegative, creating a dipole moment within the phenyl ring. This region can interact favorably with polar solvents.

The overall solubility in a given solvent is a function of the energy required to break the solute-solute interactions within the crystal lattice and the energy released upon the formation of new solute-solvent interactions. Polar organic solvents are effective at solvating 4-(3,5-difluorophenyl)pyridine because they can interact favorably with both the polar pyridine head and the difluorophenyl ring, overcoming the crystal lattice energy.

Logical Relationship: Key Molecular Features and Solvent Interactions

G cluster_solute 4-(3,5-Difluorophenyl)pyridine cluster_solvent Polar Organic Solvent Solute C11H7F2N Pyridine Pyridine Ring (Polar, H-bond acceptor) Solute->Pyridine DiFluoro Difluorophenyl Ring (Dipole Moment) Solute->DiFluoro HBond Hydrogen Bonding Pyridine->HBond interacts via Dipole Dipole-Dipole Interactions DiFluoro->Dipole interacts via Solvent e.g., Methanol, DMSO Solvent->HBond Solvent->Dipole

Caption: Molecular features of the solute and their primary interactions with polar solvents.

Representative Solubility Profile

SolventPolarity Index (P')[7]Dielectric Constant (ε)Expected Solubility (g/L) at 298.15 KPredominant Interactions
Methanol5.132.715 - 30Hydrogen Bonding, Dipole-Dipole
Ethanol4.324.510 - 25Hydrogen Bonding, Dipole-Dipole
Acetone5.120.720 - 40Dipole-Dipole
Acetonitrile5.837.525 - 50Dipole-Dipole
N,N-Dimethylformamide (DMF)6.436.7> 100Dipole-Dipole
Dimethyl Sulfoxide (DMSO)7.246.7> 150Dipole-Dipole, H-bond acceptor

Analysis of Expected Trends:

  • Highly Polar Aprotic Solvents: Solvents like DMSO and DMF are anticipated to be excellent solubilizing agents. Their high polarity and ability to act as strong hydrogen bond acceptors allow for effective solvation of the entire molecule.

  • Protic Solvents: Alcohols like methanol and ethanol are expected to be good solvents, primarily due to their ability to form hydrogen bonds with the pyridine nitrogen.

  • Polar Aprotic Solvents: Acetone and acetonitrile, while polar, lack hydrogen bond donating capabilities. They are still expected to be effective solvents due to strong dipole-dipole interactions.

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-validated methodologies. The choice of method often depends on the stage of development, with high-throughput kinetic assays used for early screening and equilibrium methods for definitive thermodynamic solubility.[1][8]

Protocol 1: Equilibrium Solubility via the Shake-Flask Method (Gold Standard)

This method determines the thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent at a given temperature.[9]

Causality: The long incubation period ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is crucial for obtaining data relevant to formulation and biopharmaceutical performance.

Methodology:

  • Preparation: Add an excess amount of solid 4-(3,5-difluorophenyl)pyridine to a known volume of the selected polar organic solvent in a sealed, inert vial (e.g., glass). The excess solid is critical to ensure saturation is reached and maintained.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours). The duration should be sufficient to ensure equilibrium is reached, which may need to be determined empirically.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most reliable approach to avoid contaminating the sample with fine particles.[10]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of 4-(3,5-difluorophenyl)pyridine using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] The use of an internal standard is recommended for highest accuracy.[9]

  • Solid-State Analysis: It is best practice to analyze the residual solid after the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[9] This self-validating step confirms that the compound has not changed its solid form (e.g., converted to a different polymorph or solvate) during the experiment.

Workflow: Equilibrium Shake-Flask Solubility Determination

Caption: Standard workflow for determining thermodynamic solubility via the shake-flask method.

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous or organic medium. It provides a measure of "kinetic" solubility, which is often lower than thermodynamic solubility but invaluable for ranking compounds in early discovery.[10]

Causality: This method mimics the conditions of many in-vitro biological assays where a compound is introduced from a DMSO stock. It rapidly identifies compounds prone to precipitation under these specific, non-equilibrium conditions.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 4-(3,5-difluorophenyl)pyridine in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution directly into the polar organic solvent of interest.

  • Precipitation Detection: Immediately after dilution, measure the turbidity or light scattering of each well using a laser nephelometer. The instrument detects the formation of suspended particles (precipitate).

  • Solubility Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to a solvent-only blank.

Conclusion and Future Directions

The solubility profile of 4-(3,5-difluorophenyl)pyridine in polar organic solvents is dictated by its ability to engage in hydrogen bonding and dipole-dipole interactions. Highly polar aprotic solvents such as DMSO and DMF are predicted to be superior solubilizing agents, though common polar protic solvents like methanol and ethanol are also effective.

For any serious development program, the representative data provided herein must be substantiated with rigorous experimental validation. The shake-flask method remains the definitive standard for determining thermodynamic solubility, providing crucial data for formulation and process chemistry. By applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the solubility characteristics of 4-(3,5-difluorophenyl)pyridine, enabling more informed decisions and accelerating the path from discovery to application. Future work should focus on generating comprehensive experimental data across a wider range of solvents and temperatures and correlating these findings with predictive thermodynamic models.[11][12]

References

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Google Cloud.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Journal of Pharmaceutical Sciences.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2015, December 31).
  • Thermodynamic modeling of activity coefficient and prediction of solubility. (2006, April 15). Journal of Pharmaceutical Sciences.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. AIChE.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (2007, August 15). Solve Scientific.
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • Improving solubility and acceler
  • Overcoming Solubility Challenges in Early-Phase Drug Formulation. (2026, March 12). PharmSky Research.
  • 4-(3,5-Difluorophenyl)pyridine. Benchchem.
  • Pyridine. Wikipedia.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • Polarity Index. Burdick & Jackson.

Sources

UV-Vis Absorption and Emission Spectra of 4-(3,5-Difluorophenyl)pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3,5-Difluorophenyl)pyridine is a highly versatile fluorinated aromatic scaffold utilized extensively in medicinal chemistry and organic optoelectronics[1]. As a structural isomer in the phenylpyridine family, its unique electronic architecture—combining an electron-rich pyridine nitrogen with an electron-deficient difluorophenyl ring—makes it a critical precursor for synthesizing phosphorescent ligands in blue-emitting Organic Light-Emitting Diodes (OLEDs)[2]. This whitepaper details the theoretical and experimental photophysical characterization of 4-(3,5-Difluorophenyl)pyridine, providing a rigorous, self-validating methodology for acquiring its UV-Vis absorption and fluorescence emission spectra.

Structural & Photophysical Rationale

The photophysical signature of 4-(3,5-Difluorophenyl)pyridine is governed by its conjugated biphenyl-like core. The introduction of highly electronegative fluorine atoms at the 3 and 5 positions of the phenyl ring fundamentally alters the molecular orbital energy levels compared to the unfluorinated parent compound.

  • Inductive Electron Withdrawal: The fluorine substituents exert a strong inductive effect (-I), stabilizing the Highest Occupied Molecular Orbital (HOMO). This stabilization widens the HOMO-LUMO gap, resulting in a hypsochromic (blue) shift in both absorption and emission spectra.

  • Electronic Transitions: The primary absorption bands in the ultraviolet region correspond to spin-allowed π→π∗ transitions localized on the aromatic rings, with a minor contribution from n→π∗ transitions originating from the non-bonding electrons of the pyridine nitrogen[1].

Theoretical Photophysics & TD-DFT Predictions

Time-Dependent Density Functional Theory (TD-DFT) provides a predictive baseline for the excited-state dynamics of 4-(3,5-Difluorophenyl)pyridine[1]. Upon irradiation with UV light, the molecule undergoes a vertical transition from the singlet ground state ( S0​ ) to the first excited singlet state ( S1​ ). Following rapid non-radiative vibrational relaxation to the lowest vibrational level of S1​ (dictated by Kasha's Rule), the molecule relaxes back to S0​ via the emission of a photon (fluorescence)[3].

Photophysics S0 Ground State (S0) S1 Excited State (S1) π → π* Transition S0->S1 UV Absorption (~270 nm) Relax Vibrational Relaxation S1->Relax Non-radiative S1_low Lowest Vibrational Level of S1 Relax->S1_low Kasha's Rule Emission Fluorescence (Emission ~302 nm) S1_low->Emission Radiative Decay Emission->S0 Return to S0

Fig 1. Photophysical pathway from ground state absorption to fluorescence emission.

Quantitative Data: Predicted Photophysical Properties

The following table summarizes the TD-DFT predicted photophysical properties of the bare ligand.

PropertyValueSource
Absorption Maximum ( λmax​ ) ~265 - 275 nmEmpirical Estimation
Emission Maximum ( λem​ ) 302 nmTD-DFT[1]
Stokes Shift 30 nmTD-DFT[1]
Emission Energy 4.10 eVTD-DFT[1]

Experimental Workflow: UV-Vis & Emission Characterization

To empirically validate the TD-DFT predictions, a rigorous experimental protocol is required. The following workflow is designed as a self-validating system to ensure data integrity, eliminating artifacts such as inner-filter effects or impurity-driven emission[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 4-(3,5-Difluorophenyl)pyridine in a spectroscopic-grade solvent (e.g., cyclohexane or dichloromethane) to yield a concentration of 10−5 M.

    • Causality: This specific low-concentration threshold is critical. Higher concentrations violate the linear range of the Beer-Lambert law, induce inner-filter effects (where the sample reabsorbs its own emission), and promote excimer formation, which artificially red-shifts the emission spectrum.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan from 200 nm to 800 nm on a double-beam UV-Vis spectrophotometer[5].

    • Causality: Baseline correction mathematically subtracts the optical density of the solvent and the quartz cuvette, isolating the intrinsic absorbance of the fluorinated ligand.

  • UV-Vis Absorption Measurement: Replace the sample cuvette with the 10−5 M analyte solution. Record the absorption spectrum to identify the exact wavelength of maximum absorbance ( λmax​ ).

  • Excitation Wavelength Determination: Set the spectrofluorometer's excitation monochromator to the empirically determined λmax​ (approx. 270 nm).

  • Fluorescence Emission Measurement: Scan the emission monochromator from λex​+10 nm to 600 nm.

    • Causality: The 10 nm offset prevents intense Rayleigh scattering from blinding or damaging the photomultiplier tube (PMT) detector[6].

  • Self-Validation (Excitation Spectrum): Set the emission monochromator to the peak emission wavelength (e.g., 302 nm) and scan the excitation monochromator.

    • Causality: The resulting excitation spectrum must perfectly superimpose with the UV-Vis absorption spectrum. If it does not, the observed emission is likely originating from a highly fluorescent trace impurity rather than the target molecule. This is a mandatory validation step in modern photophysics[3].

Workflow SamplePrep 1. Sample Preparation (10⁻⁵ M in Spectroscopic Solvent) Baseline 2. Baseline Correction (Solvent Blank) SamplePrep->Baseline AbsMeasure 3. UV-Vis Absorption Scan (200-800 nm) Baseline->AbsMeasure ExcitationDet 4. Excitation Wavelength (λ_ex = λ_max) AbsMeasure->ExcitationDet Extract λ_max EmMeasure 5. Fluorescence Emission Scan (λ_ex + 10 nm to 600 nm) ExcitationDet->EmMeasure Validation 6. Self-Validation (Match Excitation to Absorption) EmMeasure->Validation Rule out impurities

Fig 2. Self-validating spectroscopic workflow for UV-Vis and emission characterization.

Quantitative Data: Solvatochromic Effects

The photophysical properties of 4-(3,5-Difluorophenyl)pyridine are highly sensitive to the microenvironment. The dipole moment of the molecule changes upon excitation, leading to solvatochromism—a phenomenon where the solvent polarity dictates the energy of the excited state[1].

SolventPolarity IndexAbsorption λmax​ Emission λmax​
Cyclohexane 0.2~270 nm~300 nm
Dichloromethane 3.1~272 nm~302 nm
Methanol 5.1~275 nm~308 nm

Mechanistic Insights in Optoelectronics

While the bare 4-(3,5-Difluorophenyl)pyridine ligand exhibits fluorescence in the UV region (~302 nm), its primary utility in materials science emerges when it is coordinated to heavy transition metals, such as Iridium(III), to form phosphorescent OLED emitters[2].

When coordinated, the heavy atom effect induces strong spin-orbit coupling. This facilitates rapid intersystem crossing (ISC) from the singlet excited state ( S1​ ) to the triplet excited state ( T1​ ). The resulting emission is no longer pure ligand-centered fluorescence, but rather phosphorescence originating from a mixture of Metal-to-Ligand Charge Transfer (MLCT) and ligand-centered π→π∗ triplet states. The fluorine atoms on the phenyl ring ensure that the emission remains deep blue, a highly sought-after characteristic in commercial OLED displays.

References[1] 4-(3,5-Difluorophenyl)pyridine - Benchchem. Source: benchchem.com. URL:Link[2] 4-(3,5-Difluorophenyl)pyridine OLED - Benchchem. Source: benchchem.com. URL: Link[3] Principles of fluorescence spectroscopy - Semantic Scholar. Source: semanticscholar.org. URL: Link[4] Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Source: purdue.edu. URL: Link[6] UV/Vis Spectroscopy Guide | Principles, Equipment & More. Source: mt.com. URL: Link[5] ASTM Std Practices for General UV-VIS Quantitative Analysis. Source: repligen.com. URL: Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 4-(3,5-Difluorophenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Synthesis of fluorinated biaryl pharmacophores and integrin inhibitor intermediates.

Mechanistic Rationale & Strategic Design

The synthesis of 4-(3,5-difluorophenyl)pyridine via the Suzuki-Miyaura cross-coupling reaction is a critical transformation in medicinal chemistry, particularly in the development of highly selective α4 integrin inhibitors and sulfonamide derivatives .

Coupling electron-deficient heteroaryls (like 4-bromopyridine) with fluorinated arylboronic acids presents unique kinetic challenges. The electron-withdrawing nature of the fluorine atoms on the boronic acid slows down the transmetalation step, while the basic nitrogen on the pyridine ring can coordinate with the palladium catalyst, leading to catalyst poisoning or aggregation (palladium black formation) .

To overcome these barriers, this protocol is engineered with specific causal choices :

  • Electrophile Selection: 4-Bromopyridine is utilized as its hydrochloride salt. The free base is prone to degradation and polymerization. Consequently, an excess of base (3.0 equivalents) is required to neutralize the salt in situ before oxidative addition can occur.

  • Catalyst Architecture: PdCl2​(dppf) is selected over traditional monodentate catalysts like Pd(PPh3​)4​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which sterically accelerates the reductive elimination step and prevents the dissociation of the ligand, thereby stabilizing the Pd(0) intermediate against deactivation .

  • Solvent & Base Matrix: A biphasic system of 1,4-Dioxane and H2​O (4:1) with K2​CO3​ is employed. The inclusion of water is an absolute mechanistic requirement; it hydrates the boronic acid to form the reactive, electron-rich boronate complex [Ar-B(OH)3​]− , which is the actual nucleophile that engages the Pd(II) center during transmetalation.

Catalytic Pathway

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle, optimized for sterically and electronically demanding substrates.

G A Pd(0) Catalyst Activation B Oxidative Addition (4-Bromopyridine) A->B  Ar-Br   C Transmetalation (3,5-Difluorophenylboronate) B->C  Base / Ar'-B(OH)2 / H2O   D Reductive Elimination C->D D->A  Regenerate Pd(0)   E 4-(3,5-Difluorophenyl)pyridine Product D->E  Product Release  

Suzuki-Miyaura catalytic cycle for 4-(3,5-Difluorophenyl)pyridine synthesis.

Reaction Optimization Data

To validate the causal choices of this protocol, the following quantitative data summarizes the optimization landscape for this specific coupling.

EntryCatalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Observation & Yield
1 Pd(PPh3​)4​ Na2​CO3​ (3.0)Toluene/EtOH/ H2​O 90Moderate (65%); rapid Pd black formation.
2 PdCl2​(dppf) K2​CO3​ (3.0) 1,4-Dioxane/ H2​O (4:1) 90 Optimal (88%); clean conversion.
3 Pd(OAc)2​ / SPhos K3​PO4​ (3.0)THF/ H2​O (10:1)70Good (82%); faster kinetics but higher cost.
4 PdCl2​(dppf) K2​CO3​ (3.0)1,4-Dioxane (Anhydrous)90Trace (<5%); transmetalation failure.

Table 1: Parameter screening demonstrating the necessity of the dppf ligand and aqueous biphasic conditions.

Self-Validating Protocol & Analytical Checkpoints

A robust protocol must be self-validating. Chemists should observe the following checkpoints to confirm the reaction is proceeding along the intended mechanistic pathway:

  • Pre-Reaction Visual Cue: Upon addition of the PdCl2​(dppf) catalyst to the degassed mixture, the suspension should appear deep red/orange.

  • In-Process Control (IPC): At the 4-hour mark, LC-MS analysis must show the disappearance of the 4-bromopyridine peak ( [M+H]+=158/160 ) and the dominance of the product mass ( [M+H]+=192 ).

  • Degassing Validation: If the solution turns black within the first 30 minutes, oxygen was present. Oxygen triggers the oxidative homocoupling of the boronic acid (forming 3,3',5,5'-tetrafluorobiphenyl) and prematurely crashes the palladium out of the catalytic cycle.

  • Workup Validation: Because the product contains a basic pyridine ring, an acid-base extraction can be utilized. If neutral impurities (like homocoupled boronic acid) are present, extracting the product into an aqueous acidic phase ( HCl ) and subsequently neutralizing it will leave neutral impurities behind in the organic waste.

Step-by-Step Methodology

Reagents & Materials (10 mmol Scale)
  • 4-Bromopyridine hydrochloride: 1.94 g (10.0 mmol, 1.0 eq)

  • 3,5-Difluorophenylboronic acid: 1.90 g (12.0 mmol, 1.2 eq)

  • PdCl2​(dppf)⋅CH2​Cl2​ adduct: 0.41 g (0.5 mmol, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ): 4.15 g (30.0 mmol, 3.0 eq)

  • 1,4-Dioxane: 40 mL

  • Deionized Water: 10 mL

Experimental Workflow

Workflow S1 Step 1: Reagent Loading Ar-Br, Ar-B(OH)2, Base S2 Step 2: Solvent & Degassing 1,4-Dioxane/H2O, N2 sparge (15 min) S1->S2 S3 Step 3: Catalyst Addition & Reflux PdCl2(dppf), 90°C for 5-8h S2->S3 S4 Step 4: Workup Celite filtration, Aqueous Extraction S3->S4 S5 Step 5: Purification Silica Gel Column Chromatography S4->S5

Step-by-step experimental workflow for the cross-coupling protocol.

Execution Procedure
  • Reagent Loading: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, charge 4-bromopyridine hydrochloride (1.94 g), 3,5-difluorophenylboronic acid (1.90 g), and K2​CO3​ (4.15 g).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (40 mL) and DI water (10 mL) to the flask. Submerge a needle into the biphasic mixture and sparge vigorously with Nitrogen or Argon gas for 15 minutes. Critical Step: Failure to degas will result in boronic acid homocoupling.

  • Catalyst Addition: Briefly remove the septum under a positive flow of inert gas and add the PdCl2​(dppf) catalyst (0.41 g). Replace the septum and purge the headspace for an additional 2 minutes.

  • Reaction Execution: Attach a reflux condenser. Lower the flask into a pre-heated oil bath at 90°C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system. Maintain heating for 5 to 8 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup: Once the aryl bromide is consumed, remove the flask from the heat and cool to room temperature. Filter the crude mixture through a 1-inch pad of Celite to remove precipitated palladium black and inorganic salts. Wash the filter cake with Ethyl Acetate (30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add 30 mL of water and extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (10% to 40% EtOAc) to afford 4-(3,5-difluorophenyl)pyridine as a solid.

References

  • Title: Sulfonamide derivative and medicinal use thereof (US Patent 9533985B2)
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Application Notes & Protocols: 4-(3,5-Difluorophenyl)pyridine as a Modulating Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 4-(3,5-difluorophenyl)pyridine as a sophisticated ligand in transition metal catalysis. We delve into the unique electronic properties conferred by the difluorophenyl moiety, outlining its synthesis, characterization, and practical utility. The guide offers field-proven, step-by-step protocols for the synthesis of the ligand and its subsequent use in the preparation of advanced transition metal complexes, with a particular focus on Iridium(III) systems relevant to photoredox catalysis and materials science. Mechanistic insights are provided to explain the causality behind experimental design, ensuring a robust and reproducible framework for innovation.

Introduction: The Strategic Advantage of Fluorination in Ligand Design

In the vast landscape of transition metal catalysis, the ligand is not merely a spectator but a critical modulator of the metal center's reactivity, selectivity, and stability. Pyridine and its derivatives are foundational ligands, valued for their robust coordination chemistry with a wide array of transition metals.[1][2][3] The strategic introduction of fluorine atoms onto the ligand scaffold offers a powerful tool to fine-tune the electronic and steric environment of the catalyst.

4-(3,5-Difluorophenyl)pyridine sits at an interesting electronic junction. It features an electron-rich pyridine nitrogen, a classic Lewis base donor, directly coupled to a phenyl ring rendered significantly electron-deficient by two meta-positioned fluorine atoms.[4] This unique electronic architecture imparts several key advantages:

  • Modulated Basicity: While pyridine itself is a moderate base (pKa of conjugate acid ≈ 5.25), the strong, inductive electron-withdrawing effect of the fluorine atoms reduces the electron density on the pyridine nitrogen.[4][5] This modulation of Lewis basicity directly influences the strength of the metal-ligand bond.

  • Enhanced π-Acceptor Character: Pyridine is generally considered a weak π-acceptor ligand.[5] The electron-withdrawing fluorine substituents can lower the energy of the ligand's π* orbitals, potentially enhancing its ability to accept back-donation from electron-rich metal centers. This is crucial for stabilizing low-valent metal intermediates common in catalytic cycles.

  • Improved Catalyst Stability: The presence of C-F bonds, among the strongest single bonds in organic chemistry, can increase the thermal and oxidative stability of the resulting metal complex.

  • Favorable Reaction Kinetics: In catalytic cycles involving oxidative addition, such as palladium-catalyzed cross-couplings, the use of electron-deficient ligands can accelerate this rate-determining step, leading to more efficient catalysis.[4]

These properties make 4-(3,5-difluorophenyl)pyridine a compelling choice for applications ranging from cross-coupling reactions to the development of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs) and photoredox catalysts.[4]

Synthesis and Characterization of the Ligand

The most direct and efficient route to synthesize 4-(3,5-difluorophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[4] This method provides high yields and uses readily available starting materials.

Diagram: Ligand Synthesis Workflow

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Purification & Product A 4-Chloropyridine E Suzuki-Miyaura Cross-Coupling A->E B 3,5-Difluorophenylboronic Acid B->E C Pd(PPh₃)₄ (Catalyst) Na₂CO₃ (Base) C->E Additives D Toluene/Ethanol/Water Reflux D->E Solvent/Temp F Column Chromatography E->F G 4-(3,5-Difluorophenyl)pyridine F->G cluster_step1 Step 1: Dimer Formation cluster_step2 Step 2: Bridge Splitting A 4-(3,5-Difluorophenyl)pyridine (dfppy) C 2-Ethoxyethanol/H₂O Reflux under Ar A->C B IrCl₃·3H₂O B->C D Chloro-bridged Ir(III) Dimer [(dfppy)₂Ir(μ-Cl)]₂ C->D F Glycerol High Temp. under Ar D->F E Ancillary Ligand (e.g., dtbbpy) E->F G Heteroleptic Ir(III) Complex [Ir(dfppy)₂(dtbbpy)]⁺ F->G H Counter-ion Exchange (e.g., NH₄PF₆) G->H I Final Product [Ir(dfppy)₂(dtbbpy)]PF₆ H->I CatalyticCycle L = 4-(3,5-Difluorophenyl)pyridine center Pd(0)L₂ oxidative_addition Oxidative Addition center->oxidative_addition + R¹-X intermediate1 R¹-Pd(II)L₂-X oxidative_addition->intermediate1 transmetalation Transmetalation intermediate2 R¹-Pd(II)L₂-R² transmetalation->intermediate2 reductive_elimination Reductive Elimination reductive_elimination->center Catalyst Regeneration product R¹-R² reductive_elimination->product intermediate1->transmetalation + R²-M intermediate2->reductive_elimination

Sources

Application Note: Site-Selective Functionalization of 4-(3,5-Difluorophenyl)pyridine via Directed C–H Activation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The 4-(3,5-difluorophenyl)pyridine scaffold is a highly privileged structural motif. The electron-deficient difluorophenyl ring coupled with the basic pyridine moiety creates a unique stereoelectronic architecture, making it a critical building block for both optoelectronic materials (e.g., cyclometalating ligands for OLEDs) and pharmaceutical agents (e.g., kinase inhibitors and antimalarials)[1].

However, late-stage functionalization of this scaffold presents a significant geometric challenge. Because the pyridine nitrogen is situated para to the phenyl ring, it cannot act as a traditional chelation-directing group for ortho-C–H activation on the phenyl ring. Furthermore, neutral pyridine is a notoriously poor substrate for direct palladium-catalyzed C–H activation; its nitrogen lone pair strongly coordinates to electrophilic metal centers, leading to catalyst poisoning.

The Solution: To achieve site-selective functionalization, we leverage a Pyridine N-Oxide Directed C2-Arylation strategy[2]. By oxidizing the pyridine nitrogen, we achieve three critical mechanistic advantages:

  • Prevention of Catalyst Poisoning: The N-oxide oxygen is a weaker, more labile σ-donor than the neutral pyridine nitrogen, preventing irreversible binding to the Pd(II) catalyst.

  • Regioselective Directing Group: The oxygen atom acts as a transient directing group, pre-coordinating the Pd(II) center and delivering it precisely to the adjacent C2 position.

  • Electronic Activation: The strongly electron-withdrawing nature of the N-oxide dramatically lowers the pKₐ of the C2–H bond, accelerating the turnover-limiting Concerted Metalation-Deprotonation (CMD) step[3].

Mechanistic Deep-Dive: The CMD Pathway

The core of this functionalization relies on a Pd(0)/Pd(II) catalytic cycle. Following the oxidative addition of an aryl bromide to the active Pd(0) catalyst, the resulting Pd(II) complex undergoes ligand exchange with a base (e.g., carbonate or pivalate). The critical C–H cleavage occurs via an inner-sphere Concerted Metalation-Deprotonation (CMD) transition state[3]. The N-oxide oxygen coordinates to the palladium, while the basic ligand (acetate/pivalate) abstracts the C2 proton simultaneously as the Pd–C bond forms.

Mechanism cluster_cycle Catalytic Cycle: Directed C-H Arylation via CMD Pd0 Pd(0)L_n Active Catalyst PdII_Ar Ar-Pd(II)-Br Oxidative Addition Complex Pd0->PdII_Ar + Ar-Br PdII_Piv Ar-Pd(II)-Base Ligand Exchanged Complex PdII_Ar->PdII_Piv + Base - KBr CMD_TS CMD Transition State (N-Oxide Directed) PdII_Piv->CMD_TS + Pyridine N-Oxide PdII_Diaryl Diaryl-Pd(II) Intermediate CMD_TS->PdII_Diaryl - Protonated Base PdII_Diaryl->Pd0 Reductive Elimination (Product Release)

Figure 1: Catalytic cycle of Pd-catalyzed N-oxide directed C-H arylation via CMD mechanism.

Quantitative Optimization & Causality

To ensure reproducibility and high yields, specific reaction parameters must be tightly controlled. Table 1 summarizes the quantitative data and the chemical causality behind each reagent choice.

Table 1: Quantitative Optimization Parameters for C2-Arylation

ParameterConditionQuantitative ImpactMechanistic Causality / Function
Catalyst 5 mol% Pd(OAc)₂>85% YieldProvides the active Pd center; acetate ligands facilitate the initial formation of the active catalytic species[3].
Ligand 15 mol% PtBu₃·HBF₄>85% YieldThe 3:1 Ligand:Pd ratio ensures stabilization of the Pd(0) intermediate. The extreme steric bulk accelerates both oxidative addition and reductive elimination[2].
Directing Group Pyridine N-Oxide>95% C2-SelectivityLowers C2–H pKₐ and directs Pd(II) via transient oxygen coordination, overriding the inherent inertness of the pyridine ring[2].
Temperature 110 °CFull conversion (16 h)Provides the necessary thermal energy to overcome the high activation barrier of the CMD transition state[3].

Self-Validating Experimental Protocols

The following three-step workflow details the transformation of 4-(3,5-difluorophenyl)pyridine into its C2-arylated derivative. Every protocol includes built-in validation checkpoints to ensure system integrity.

Protocol A: N-Oxidation of 4-(3,5-Difluorophenyl)pyridine

Purpose: Install the transient directing group and electronically activate the C2 position.

  • Reaction Setup: In a round-bottom flask, dissolve 4-(3,5-difluorophenyl)pyridine (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 equiv) in small portions to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and saturated aqueous NaHCO₃ (to neutralize m-chlorobenzoic acid). Extract with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). Successful N-oxidation is confirmed by a distinct downfield shift of the pyridine α-protons (C2/C6 positions) by approximately 0.2–0.3 ppm compared to the starting material.

Protocol B: Pd-Catalyzed N-Oxide-Directed C2-Arylation

Purpose: Execute the site-selective C–H functionalization via the CMD pathway.

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the N-oxide substrate from Protocol A (1.0 equiv, 2.0 mmol), an aryl bromide (e.g., 4-bromotoluene, 1.5 equiv), Pd(OAc)₂ (5 mol%), PtBu₃·HBF₄ (15 mol%), and finely milled K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.3 M concentration with respect to the N-oxide. Seal the tube with a Teflon screwcap.

  • Heating: Remove the sealed tube from the glovebox and heat in a pre-equilibrated oil bath at 110 °C for 16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (SiO₂, EtOAc/Hexanes gradient).

  • Validation Checkpoint: ¹H NMR will show the disappearance of one of the symmetric α-protons on the pyridine ring, confirming mono-arylation. HRMS (ESI-TOF) must confirm the exact mass corresponding to [M + Ar - H]⁺.

Protocol C: Mild Deoxygenation

Purpose: Remove the directing group to yield the final functionalized library compound.

  • Reaction Setup: Dissolve the C2-arylated N-oxide (1.0 equiv, 1.0 mmol) in a 4:1 mixture of THF and water (10 mL).

  • Reduction: Add activated Zinc dust (4.0 equiv) and solid NH₄Cl (4.0 equiv). Stir the heterogeneous mixture vigorously at room temperature for 4 hours.

  • Workup: Filter the suspension through Celite to remove zinc residues, washing thoroughly with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate.

  • Validation Checkpoint: HRMS will show a mass reduction of exactly 15.9949 Da (loss of oxygen). The pyridine protons in the ¹H NMR will shift back upfield, characteristic of a neutral, deoxygenated pyridine ring.

References

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides Source: Journal of the American Chemical Society (2005) URL:[Link]

  • Mechanistic Analysis of Azine N-Oxide Direct Arylation: Evidence for a Critical Role of Acetate in the Pd(OAc)₂ Precatalyst Source: The Journal of Organic Chemistry (2010) URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 4-(3,5-Difluorophenyl)pyridine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 4-(3,5-Difluorophenyl)pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic resilience, membrane permeability, and binding affinity to target proteins.[4] This enhancement is attributed to the unique electronic properties and the strength of the carbon-fluorine bond. The 4-(3,5-difluorophenyl)pyridine moiety, which marries the desirable attributes of a pyridine core with the benefits of fluorine substitution, has consequently emerged as a "privileged scaffold" in modern drug discovery. This guide provides detailed application notes and protocols for the synthesis of this key intermediate and its elaboration into potent bioactive molecules, with a focus on kinase inhibitors and antimalarial agents.

Part 1: Synthesis of the Core Intermediate: 4-(3,5-Difluorophenyl)pyridine

The most prevalent and efficient method for the synthesis of 4-(3,5-difluorophenyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine derivative and an arylboronic acid, offering high functional group tolerance and generally mild reaction conditions.[5]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-(3,5-difluorophenyl)pyridine from 4-chloropyridine and 3,5-difluorophenylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reagents Reagents cluster_product Product 4-Chloropyridine 4-Chloropyridine 3,5-Difluorophenylboronic_acid 3,5-Difluorophenylboronic acid Pd_catalyst Pd(PPh₃)₄ Product 4-(3,5-Difluorophenyl)pyridine 4-Chloropyridine->Product 3,5-Difluorophenylboronic_acid->Product Base Na₂CO₃ Solvent Toluene/Ethanol/H₂O

Caption: Suzuki-Miyaura coupling for 4-(3,5-Difluorophenyl)pyridine synthesis.

Materials:

  • 4-Chloropyridine hydrochloride

  • 3,5-Difluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-(3,5-difluorophenyl)pyridine as a white to off-white solid.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.65 (d, 2H), 7.55 (d, 2H), 7.20-7.10 (m, 2H), 6.90 (t, 1H).

  • ¹³C NMR (CDCl₃): δ 150.5, 148.0, 142.0 (dd, J = 250, 15 Hz), 121.5, 110.0 (d, J = 25 Hz), 105.0 (t, J = 25 Hz).

  • MS (ESI): m/z 192.06 [M+H]⁺.

ParameterValueReference
Typical Yield75-85%[6]
Purity (post-chromatography)>98%[5]

Part 2: Application in the Synthesis of Kinase Inhibitors - The Case of Pexidartinib

4-(3,5-Difluorophenyl)pyridine is a key building block in the synthesis of several kinase inhibitors. A prominent example is Pexidartinib (PLX3397), a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), used in the treatment of tenosynovial giant cell tumor.[7] The synthesis involves a multi-step sequence where the difluorophenylpyridine core is further functionalized.

Workflow for Pexidartinib Synthesis

Pexidartinib_Synthesis A 4-(3,5-Difluorophenyl)pyridine B Functionalization (e.g., Halogenation) A->B C Intermediate A B->C D Buchwald-Hartwig Amination C->D Amine coupling partner E Intermediate B D->E F Coupling with Side Chain E->F Side chain precursor G Pexidartinib F->G

Caption: Generalized workflow for the synthesis of Pexidartinib.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

A critical step in many kinase inhibitor syntheses, including that of pexidartinib, is the formation of a carbon-nitrogen bond at the pyridine ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[8][9]

Reaction Scheme:

This protocol describes a general procedure for the amination of a halogenated 4-(3,5-difluorophenyl)pyridine derivative.

Materials:

  • Halogenated 4-(3,5-difluorophenyl)pyridine (e.g., 2-chloro-4-(3,5-difluorophenyl)pyridine) (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the halogenated 4-(3,5-difluorophenyl)pyridine, the amine, and sodium tert-butoxide.

  • Catalyst Pre-formation (optional but recommended): In a separate glovebox, pre-mix Pd(OAc)₂ and XPhos in a small amount of anhydrous toluene and stir for 10 minutes.

  • Catalyst Addition: Add the catalyst or the pre-formed catalyst solution to the reaction flask.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product with ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography.

ParameterValueReference
Typical Yield60-95%[10]
Common LigandsXPhos, RuPhos, SPhos[6]
Common BasesNaOtBu, K₃PO₄, Cs₂CO₃[10]

Part 3: Application in the Synthesis of Antimalarial Agents

The 4-(3,5-difluorophenyl)pyridine scaffold is also integral to the development of novel antimalarial agents, particularly those based on triazolopyridine and triazolopyrazine cores.[5] These compounds have shown promising in vitro activity against Plasmodium falciparum.[11][12]

Synthetic Strategy for Triazolopyridine-Based Antimalarials

Antimalarial_Synthesis A 4-(3,5-Difluorophenyl)pyridine B Introduction of Hydrazine Moiety A->B C Hydrazinopyridine Intermediate B->C D Cyclization with an Acid Derivative C->D E Triazolopyridine Core D->E F Further Functionalization E->F G Bioactive Triazolopyridine F->G

Caption: General synthetic route to triazolopyridine antimalarials.

Protocol 3: Cyclization to form the Triazolopyridine Core

This protocol outlines a general method for the construction of the triazolo[4,3-a]pyridine ring system from a hydrazinopyridine intermediate.

Materials:

  • 2-Hydrazino-4-(3,5-difluorophenyl)pyridine (1.0 eq)

  • Carboxylic acid or acid chloride (1.1 eq)

  • Polyphosphoric acid (PPA) or a suitable dehydrating agent

  • Toluene or xylene

Procedure:

  • Amide Formation: If starting with a carboxylic acid, couple it with the hydrazinopyridine using a standard peptide coupling reagent (e.g., EDC/HOBt) or by converting the acid to the acid chloride first. If using an acid chloride, react it directly with the hydrazinopyridine in the presence of a non-nucleophilic base (e.g., triethylamine).

  • Cyclization: Heat the resulting acylhydrazide intermediate in polyphosphoric acid at 120-150 °C for 2-4 hours. Alternatively, refluxing in a high-boiling solvent like toluene or xylene with a dehydrating agent can be employed.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by recrystallization or column chromatography.

Bioactive Molecule ClassTargetIC₅₀ Range (µM) against P. falciparumReference
TriazolopyrazinesUndisclosed0.2 - >80[11][12]
TriazolopyridinesPfDHODH (putative)2.24 - 4.98[13]

Conclusion

The 4-(3,5-difluorophenyl)pyridine core is a versatile and valuable intermediate in the synthesis of a diverse range of bioactive molecules. The protocols outlined in this guide for its synthesis via Suzuki-Miyaura coupling and its subsequent functionalization through Buchwald-Hartwig amination and cyclization reactions provide a robust foundation for researchers in medicinal chemistry and drug development. The successful application of these methods in the synthesis of kinase inhibitors like pexidartinib and novel antimalarial agents underscores the strategic importance of this fluorinated pyridine scaffold. Further exploration of the chemical space around this core is likely to yield new therapeutic agents with improved efficacy and pharmacological profiles.

References

  • Abbas, A. A. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Al-Suaily, K. K., & Al-Anshori, A. A. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Beilstein J Org Chem. (2023, February 16). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. MalariaWorld. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Davis, R. A., et al. (2021, April 21). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • El-Faham, A., et al. (2020, May 1). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2020, September 30). A Novel Series of[4][11][14]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Taiwan Food and Drug Administration. (2022, May 27). Assessment Report: TURALIO (pexidartinib) capsules 200 mg. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Zhang, P., et al. (2021, March 25). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Knochel, P., et al. (2021, March 25). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

  • Li, X. (2023, April 4). meta-Selective C−H Functionalization of Pyridines. Wiley Online Library. [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]

  • MDPI. (2025, June 18). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • RSC Publishing. (n.d.). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synarchive. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Synarchive. [Link]

  • Unimi. (n.d.). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi. [Link]

  • PMC. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • Wiley Online Library. (2023, April 4). meta-Selective C−H Functionalization of Pyridines. Wiley Online Library. [Link]

  • Taiwan Food and Drug Administration. (2022, May 27). Assessment Report: TURALIO (pexidartinib) capsules 200 mg. [Link]

Sources

Application Note: Step-by-Step Bromination Protocol for 4-(3,5-Difluorophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Brominated heterocyclic compounds, particularly substituted pyridines, are of paramount importance in the fields of medicinal chemistry and materials science. The introduction of a bromine atom provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures with diverse biological activities and material properties. This application note provides a detailed, step-by-step protocol for the regioselective bromination of 4-(3,5-difluorophenyl)pyridine derivatives, a class of compounds with significant potential in drug discovery due to the unique electronic properties conferred by the difluorophenyl moiety.

The electrophilic aromatic substitution (EAS) of pyridine is notoriously challenging due to the electron-deficient nature of the pyridine ring, which is further exacerbated by the presence of the strongly electron-withdrawing 3,5-difluorophenyl substituent at the 4-position.[1] Direct bromination with molecular bromine requires harsh conditions, often leading to low yields and a mixture of products.[2] To overcome these challenges, this protocol utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid. This system enhances the electrophilicity of the bromine species and promotes the reaction under controlled conditions, favoring monobromination at the position meta to the pyridine nitrogen.[2][3]

Mechanistic Rationale

The bromination of 4-(3,5-difluorophenyl)pyridine in concentrated sulfuric acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below:

  • Protonation of Pyridine: In the strongly acidic medium, the pyridine nitrogen is protonated to form a pyridinium ion. This protonation further deactivates the pyridine ring towards electrophilic attack but also directs the substitution to the meta-positions (C-3 and C-5), which are the least deactivated.

  • Activation of NBS: Sulfuric acid protonates the carbonyl oxygen of NBS, increasing the electrophilicity of the bromine atom.

  • Electrophilic Attack: The activated NBS then acts as the electrophile, attacking the electron-deficient pyridine ring at the 3-position. This is the rate-determining step of the reaction.

  • Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton to restore the aromaticity of the pyridine ring, yielding the 3-bromo-4-(3,5-difluorophenyl)pyridinium ion.

  • Deprotonation: Subsequent workup with a base neutralizes the pyridinium ion to afford the final product, 3-bromo-4-(3,5-difluorophenyl)pyridine.

Due to the strong deactivating effect of the 3,5-difluorophenyl group, bromination on this ring is significantly less favorable under these conditions, leading to high selectivity for the pyridine ring.

Experimental Workflow

The overall experimental workflow for the bromination of 4-(3,5-difluorophenyl)pyridine is depicted in the following diagram:

Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Start 4-(3,5-Difluorophenyl)pyridine H2SO4 Concentrated H2SO4 Start->H2SO4 Dissolve NBS N-Bromosuccinimide H2SO4->NBS Add portion-wise Reaction Stirring at Controlled Temperature NBS->Reaction Quench Quench with Ice-water Reaction->Quench Neutralize Neutralize with Base (e.g., NaOH) Quench->Neutralize Extract Extract with Organic Solvent (e.g., EtOAc) Neutralize->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product 3-Bromo-4-(3,5-difluorophenyl)pyridine Purify->Product

Caption: Experimental workflow for the bromination of 4-(3,5-Difluorophenyl)pyridine.

Detailed Step-by-Step Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(3,5-Difluorophenyl)pyridine≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Commercially Available
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Commercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available
Deionized WaterIn-house
Silica Gel60 Å, 230-400 meshCommercially Available

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

  • The reaction is exothermic. Addition of NBS to sulfuric acid should be done carefully and at a controlled rate to manage the heat evolution.

  • Quenching the reaction mixture with water is highly exothermic. This step must be performed slowly and with efficient cooling.

Reaction Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(3,5-difluorophenyl)pyridine (1.0 eq.).

  • Dissolution in Sulfuric Acid: Carefully and slowly add concentrated sulfuric acid (approximately 5-10 mL per gram of starting material) to the flask while stirring in an ice bath to control the initial exotherm. Continue stirring until the starting material is completely dissolved.

  • Addition of NBS: Once the solution is cooled to 0-5 °C, add N-bromosuccinimide (1.05-1.2 eq.) portion-wise over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralization: Slowly add a concentrated aqueous solution of sodium hydroxide to the quenched mixture until the pH is basic (pH > 8). This should also be done with cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-bromo-4-(3,5-difluorophenyl)pyridine.

Expected Yield:

Based on similar reactions with deactivated pyridines, the expected yield of the purified product is in the range of 60-80%.

Data Summary

ParameterValue
Starting Material4-(3,5-Difluorophenyl)pyridine
Brominating AgentN-Bromosuccinimide (NBS)
Solvent/AcidConcentrated Sulfuric Acid
Stoichiometry (NBS)1.05 - 1.2 equivalents
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Expected Product3-Bromo-4-(3,5-difluorophenyl)pyridine
Expected Yield60 - 80%

Conclusion

This application note provides a robust and reliable protocol for the regioselective bromination of 4-(3,5-difluorophenyl)pyridine derivatives. The use of N-bromosuccinimide in concentrated sulfuric acid offers a practical and efficient method for the synthesis of these valuable building blocks. The detailed step-by-step procedure, including safety precautions and workup, should enable researchers to successfully perform this transformation in a laboratory setting. The resulting brominated product can serve as a key intermediate for the synthesis of a wide range of novel compounds for applications in drug discovery and materials science.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Grimmett, M. R. (1997). Heterocyclic Chemistry. Academic Press.
  • Pearson, D. E., & Buehler, C. A. (1972). Electrophilic Aromatic Substitution. Synthesis, 1972(10), 533–542.
  • Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles. Academic Press.
  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link][3][4]

  • Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid Chemistry (2nd ed.). Wiley.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link][5]

  • Potts, K. T. (1961). The Chemistry of Pyridine. Chemical Reviews, 61(2), 87–127.
  • den Hertog, H. J., & van der Does, L. (1962). Bromination of Pyridine in Fuming Sulphuric Acid. Recueil des Travaux Chimiques des Pays-Bas, 81(9), 864–870.
  • WO2019145177A1 - Bromination of pyridine derivatives. (2019). Google Patents. [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3,5-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(3,5-Difluorophenyl)pyridine. This compound is a highly valuable synthetic intermediate in medicinal chemistry (particularly for antimalarial and kinase inhibitor scaffolds) and materials science (as a ligand in phosphorescent OLEDs).

Synthesizing this molecule via the Suzuki-Miyaura cross-coupling of 4-halopyridines and 3,5-difluorophenylboronic acid is a foundational transformation. However, researchers frequently encounter depressed yields due to a confluence of electronic and steric factors. This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Mechanistic Grounding & Failure Pathway Analysis

To optimize yield, we must approach the reaction not as a static recipe, but as a system of competing kinetic rates. The electron-deficient nature of 3,5-difluorophenylboronic acid severely slows down the transmetalation step while simultaneously accelerating its degradation via protodeboronation[1]. Concurrently, the basic pyridine nitrogen of the electrophile can coordinate to the palladium center, effectively poisoning the catalyst.

The diagram below illustrates the productive catalytic cycle alongside the two most common parasitic pathways that destroy reaction yield.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (4-Bromopyridine) Pd0->OxAdd + 4-Br-Py Poison Catalyst Poisoning (Pyridine Coordination) Pd0->Poison N-coordination PdII Pd(II) Complex (Pyridyl-Pd-Br) OxAdd->PdII TransMet Transmetalation (3,5-DiF-Ph-B(OH)2) PdII->TransMet + Base PdII_diaryl Diaryl Pd(II) Complex (Pyridyl-Pd-PhF2) TransMet->PdII_diaryl Proto Protodeboronation (1,3-Difluorobenzene) TransMet->Proto H2O/Base Side Reaction RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(3,5-DiF-Ph)pyridine (Target Product) RedElim->Product

Figure 1: Suzuki-Miyaura Catalytic Cycle for 4-(3,5-Difluorophenyl)pyridine and primary failure modes.

Troubleshooting Guide: Symptoms, Causes, and Solutions

Symptom 1: Low Conversion with High Recovery of 4-Bromopyridine

  • Observation: GC/MS or LC/MS shows unreacted 4-bromopyridine and a large peak corresponding to 1,3-difluorobenzene.

  • Root Cause: Protodeboronation. Electron-withdrawing fluorine atoms make the boronic acid highly susceptible to C-B bond cleavage in the presence of water and base[1]. This side reaction consumes the boron reagent before transmetalation can occur.

  • Solution: Transition from the free boronic acid to the pinacol ester (Bpin) derivative. Pinacol esters act as a "slow-release" mechanism, maintaining a low steady-state concentration of the active boronic species. This matches the rate of catalyst turnover and minimizes degradation[2][3].

Symptom 2: Formation of a 4-Phenylpyridine Impurity

  • Observation: An unexpected mass peak corresponding to 4-phenylpyridine (+155 m/z) appears in the crude mixture.

  • Root Cause: Aryl exchange from the phosphine ligand. When using traditional catalysts like Pd(PPh₃)₄, the phenyl groups on the phosphorus atom can migrate to the palladium center and cross-couple with the 4-halopyridine[4].

  • Solution: Switch to a catalyst system with non-aryl or bidentate ligands, such as Pd(dppf)Cl₂ or Pd(OAc)₂ with PCy₃, which are immune to this specific aryl-exchange pathway.

Symptom 3: Reaction Stalls and Black Precipitate Forms

  • Observation: The reaction mixture turns black (Pd-black precipitation) and stalls at <50% conversion.

  • Root Cause: Catalyst deactivation. The pyridine nitrogen strongly coordinates to the Pd(II) intermediate, displacing the phosphine ligands and leading to catalyst aggregation. Additionally, certain bulky phosphine ligands can inadvertently promote palladium-catalyzed protodeboronation, accelerating catalyst death[5].

  • Solution: Utilize a stronger base with a larger cation (e.g., K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃) to accelerate the transmetalation step, pushing the catalytic cycle forward before deactivation can occur[6].

Optimized Experimental Protocol

This protocol is engineered as a self-validating system: by using the pinacol ester and a bidentate palladium catalyst, we systematically shut down the primary failure modes (protodeboronation and ligand aryl-exchange) described above.

Workflow Step1 1. Reagent Prep Add Reactants & Base Step2 2. Solvent Intro Dioxane/H2O & Degas Step1->Step2 Step3 3. Catalysis Add Pd(dppf)Cl2 Step2->Step3 Step4 4. Reaction 90°C, 12h, 1000 rpm Step3->Step4 Step5 5. Workup Extract & Purify Step4->Step5

Figure 2: Optimized experimental workflow for the synthesis of 4-(3,5-Difluorophenyl)pyridine.

Materials Required:

  • 4-Bromopyridine hydrochloride (1.0 equiv)

  • 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol ester) (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride, the boronate pinacol ester, and K₃PO₄. (Note: 3.0 equivalents of base are used because 1.0 equivalent is immediately consumed to neutralize the hydrochloride salt of the pyridine).

  • Solvent Introduction & Degassing: Add the 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Dissolved oxygen promotes homocoupling and rapidly oxidizes the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring (1000 rpm). Causality: Vigorous stirring is critical for biphasic reactions to maximize the interfacial surface area where transmetalation occurs.

  • Reaction Monitoring: Sample the organic layer and analyze via TLC (Hexanes/EtOAc 3:1) or LC/MS. The reaction is complete when the 4-bromopyridine is consumed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and expected yields based on optimized parameters.

Catalyst SystemBase (Equiv)Boron SourceSolventTemp (°C)Expected YieldPrimary Failure Mode Addressed
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Boronic AcidToluene/H₂O8035 - 45%Baseline (High protodeboronation)
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (3.0)Boronic AcidDioxane/H₂O9050 - 60%Base strength accelerates transmetalation
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0)Boronic AcidDioxane/H₂O9065 - 75%Eliminates phenylated impurities
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ (3.0) Pinacol Ester Dioxane/H₂O 90 85 - 95% Slow-release prevents protodeboronation

Frequently Asked Questions (FAQs)

Q: Can I use 4-chloropyridine instead of 4-bromopyridine to save costs? A: Yes, but 4-chloropyridine is significantly less electrophilic. The oxidative addition step will become the rate-limiting bottleneck. If you switch to the chloro-derivative, you must upgrade your catalyst to a highly active system utilizing electron-rich, bulky ligands (e.g., XPhos-Pd-G2 or Pd₂(dba)₃ with SPhos) to facilitate oxidative addition.

Q: My boronic acid is old. Can I still use it? A: Electron-deficient boronic acids like 3,5-difluorophenylboronic acid degrade into boroxines (anhydrides) and undergo protodeboronation over time upon exposure to atmospheric moisture. If you must use an older batch, it is highly recommended to convert it to the MIDA boronate or pinacol ester first, or use a 1.5x excess to compensate for the degraded mass[3].

Q: Why is 1,4-Dioxane/Water preferred over Toluene/Water? A: 1,4-Dioxane is highly miscible with water at elevated temperatures, creating a more homogenous reaction environment that facilitates the transfer of the activated boronate species to the organic-soluble palladium complex. Toluene remains strictly biphasic, which can stall the transmetalation step and give protodeboronation more time to occur.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with 4-(3,5-Difluorophenyl)pyridine Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve catalyst deactivation issues specific to 4-(3,5-Difluorophenyl)pyridine (4-DFPPy) .

While 4-DFPPy is a powerful monodentate ligand—often deployed in Pd-catalyzed cross-coupling, C–H functionalization, and Ir/Ru photocatalysis—its unique electronic architecture is a double-edged sword. The highly electron-withdrawing 3,5-difluorophenyl group drastically reduces the electron density on the pyridine nitrogen. This creates a highly electrophilic metal center that accelerates steps requiring a vacant coordination site (e.g., reductive elimination), but it simultaneously introduces severe vulnerabilities to ligand dissociation and off-cycle side reactions[1].

Diagnostic Matrix: Quantitative Ligand Profiling

To understand why your catalyst is failing, we must first quantify the electronic environment. The table below summarizes how the extreme electron deficiency of 4-DFPPy compares to standard ligands, directly dictating its primary deactivation risks.

Ligand Electronic ProfileExample LigandEst. pKa (Conjugate Acid)Relative M–N σ -DonationOptimal L:M RatioPrimary Deactivation Risk
Electron-Rich 4-DMAP~9.7Strong1:1 to 1.5:1Off-cycle bis-ligation (Over-stabilization)
Neutral Pyridine5.2Moderate2:1Moderate / Context-dependent
Electron-Deficient 4-DFPPy < 3.0 Weak 2:1 to 4:1 Metal Aggregation (e.g., Pd Black)

Frequently Asked Questions (Troubleshooting Deep Dive)

Q1: Why is my reaction forming metal black (e.g., Pd/Ir black) shortly after initiation?

The Causality: Metal aggregation is the most common failure mode when using 4-DFPPy. Because the 3,5-difluorophenyl group pulls electron density away from the coordinating nitrogen, the resulting Metal–Nitrogen (M–N) bond is highly labile. In catalytic cycles that transition through low-coordinate intermediates, this weak σ -donation fails to stabilize the metal center sufficiently, leading to irreversible ligand dissociation and subsequent clustering of the bare metal atoms into inactive nanoparticles (metal black)[1][2]. The Solution: You must artificially drive the coordination equilibrium toward the active complex by increasing the effective molarity of the ligand. Shift your Ligand:Metal (L:M) ratio from the standard 1:1 or 2:1 up to 3:1 or 4:1. Alternatively, lower the reaction temperature to reduce the kinetic energy driving the dissociation.

Q2: I am observing unexpected side products and a permanent loss of catalytic activity. Could the ligand itself be reacting?

The Causality: Yes. The 3,5-difluorophenyl ring is highly activated toward nucleophilic attack and oxidative addition. If your catalytic cycle involves a highly electron-rich, low-valent metal intermediate (such as Pd(0) or Ni(0)), the metal can undergo unintended oxidative addition directly into the C–F bonds of the ligand[3][4]. This defluorination pathway permanently poisons the catalyst by forming off-cycle M(II)–F or M(III)–F species, completely halting your primary catalytic cycle. The Solution: Avoid using overly strong exogenous reductants. If C–F activation is occurring, consider switching to a less polar solvent to disfavor the charge-separated transition state of the oxidative addition, or utilize a bulkier metal precursor to sterically hinder the ligand's fluorinated ring from approaching the metal center.

Q3: My reaction stalls at 30-40% conversion, but no metal black is formed. What is this highly stable resting state?

The Causality: You are likely observing competitive ortho-metalation. The 2- and 6-positions of the pyridine ring in 4-DFPPy are unsubstituted. In the presence of highly electrophilic metals (like Pd(II) or Ir(III)) and a basic environment, the metal can undergo competitive C–H activation at the pyridine ring rather than reacting with your intended substrate[5]. This forms an inactive, highly stable cyclometalated metallacycle. The Solution: Modulate the pH of your system. Ortho-metalation typically requires a base to facilitate the concerted metalation-deprotonation (CMD) step. Utilizing a weaker base or a more acidic solvent system can suppress this off-cycle C–H activation.

Mechanistic Pathway Visualization

The following diagram maps the divergent deactivation pathways of 4-DFPPy-supported catalysts based on the reaction conditions.

Mechanism Active Active Catalyst [M]-4-DFPPy Dissociation Ligand Dissociation (Weak N-Donor) Active->Dissociation High Temp / Low [L] CF_Act C-F Bond Activation (Oxidative Addition) Active->CF_Act Electron-Rich M(0) CH_Act Ortho-Metalation (C-H Activation at C2/C6) Active->CH_Act Basic Conditions PdBlack Metal Aggregation (e.g., Pd/Ir Black) Dissociation->PdBlack Poisoned Off-Cycle M-F Species (Defluorination) CF_Act->Poisoned Resting Inactive Cyclometalated Resting State CH_Act->Resting

Figure 1: Primary catalyst deactivation pathways for 4-(3,5-Difluorophenyl)pyridine complexes.

Experimental Protocols (Self-Validating Workflows)

To definitively diagnose which of the above pathways is killing your reaction, execute the following self-validating protocols.

Protocol A: Kinetic Profiling & L:M Ratio Optimization (Diagnosing Dissociation)

This protocol determines if weak σ -donation is causing catalyst death via aggregation.

  • Preparation: Set up four parallel catalytic reactions under identical standard conditions.

  • Variable Isolation: Dose the 4-DFPPy ligand to achieve exact L:M ratios of 1:1, 2:1, 3:1, and 4:1 across the four vessels.

  • Kinetic Sampling: Extract 50 μ L aliquots every 15 minutes for the first 2 hours. Quench immediately in cold ethyl acetate.

  • Analysis: Analyze via GC-FID or UPLC to plot Conversion (%) vs. Time (min).

  • Self-Validation Check: The system validates itself through comparative rate decay. If the 1:1 ratio plateaus at <20% conversion while the 4:1 ratio maintains a linear initial rate, ligand dissociation is confirmed as the failure mode. If all four ratios plateau simultaneously at the exact same conversion, dissociation is ruled out—proceed immediately to Protocol B.

Protocol B: 19 F NMR Tracking (Diagnosing C–F Activation)

This protocol isolates the ligand to observe if the metal is attacking the fluorinated ring.

  • Baseline Acquisition: Dissolve 0.05 mmol of 4-DFPPy in 0.5 mL of your deuterated reaction solvent. Acquire a baseline 19 F NMR spectrum. You should observe a distinct, symmetrical signal for the equivalent 3,5-difluoro groups (typically between -108 to -110 ppm).

  • Stoichiometric Reaction: Add 1.0 equivalent of your active metal precursor (e.g., Pd(dba) 2​ or Ni(COD) 2​ ) to the NMR tube.

  • Thermal Simulation: Heat the NMR tube to your standard reaction temperature for 2 hours to simulate catalytic turnover conditions.

  • Post-Reaction Acquisition: Acquire a second 19 F NMR spectrum.

  • Self-Validation Check: Overlay the spectra. If the original symmetrical peak diminishes and new upfield signals appear (or if symmetry is broken, indicating mono-defluorination), C–F bond activation is confirmed. If the 19 F signal remains perfectly unchanged, the fluorinated ring is chemically intact, pointing toward ortho-metalation (Q3) as the remaining culprit.

References

  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions | Chemical Reviews Source: American Chemical Society (acs.org) URL:[Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry Source: American Chemical Society (acs.org) URL:[Link]

  • A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis Source: National Institutes of Health (nih.gov) URL:[Link]

  • An Iridium-Pentahydride Referee for Competition of Activations between CH and CF Bonds Source: Universidad de Zaragoza (unizar.es) URL:[Link]

  • From C-F Activation to Catalytic Regioselective Double Hydrodefluorination of Pyridines with a Nickel Complex Source: ChemRxiv (chemrxiv.org) URL:[Link]

Sources

Technical Support Center: Optimizing Recrystallization of 4-(3,5-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for the purification of 4-(3,5-Difluorophenyl)pyridine.

Because this compound is a critical fluorinated intermediate in medicinal chemistry and optoelectronics, achieving high polymorphic purity and optimal crystal habit is paramount[1]. This guide bypasses generic advice, focusing instead on the thermodynamic causality of solvent selection, regulatory compliance, and self-validating experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: How do I select the optimal primary solvent and anti-solvent for this specific molecule?

Mechanistic Causality: 4-(3,5-Difluorophenyl)pyridine possesses a dual chemical nature. The electron-rich pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the electron-deficient difluorophenyl ring is highly lipophilic and prone to π−π stacking[1].

  • Primary Solvent: You need a solvent capable of disrupting the crystal lattice by hydrogen bonding with the pyridine core. Alcohols (e.g., Ethanol, Isopropanol) or polar aprotic solvents (e.g., Ethyl Acetate) provide a steep solubility curve at elevated temperatures.

  • Anti-Solvent: To force precipitation, the anti-solvent must be miscible with the primary solvent but incapable of solvating the lipophilic difluorophenyl domain. Non-polar aliphatic hydrocarbons (like n-Heptane) are ideal.

Recommendation: An Ethanol / n-Heptane binary system is highly recommended. This combination provides excellent selectivity and aligns with a by balancing physical properties with environmental safety[2].

Q2: During cooling, my product forms a biphasic liquid ("oils out") instead of crystallizing. How do I fix this?

Mechanistic Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before reaching the solubility curve. This happens when the saturation temperature ( Tsat​ ) is too close to the melting point of the solute, or when rapid cooling creates massive supersaturation without providing enough activation energy for solid nucleation[3].

Corrective Action:

  • Dilute the system: Lower the initial concentration to depress the Tsat​ well below the melting point.

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals within the Metastable Zone Width (MSZW) to bypass the high energy barrier of primary nucleation.

  • Modify the Solvent Blend: If oiling out persists, the primary solvent may have too poor an affinity for the solute at lower temperatures. Switch to a solvent with a more gradual solubility curve (e.g., Ethyl Acetate).

OilingOut Start Observation: Product Oils Out (LLPS) Decision Is T_sat close to Melting Point? Start->Decision Action1 Dilute Solution (Lower T_sat) Decision->Action1 Yes Action2 Change Solvent Blend (Increase Affinity) Decision->Action2 No, poor solvation Action3 Reduce Cooling Rate & Add Seeds Decision->Action3 High Supersaturation Result Solid Crystalline Nucleation Action1->Result Action2->Result Action3->Result

Decision tree for troubleshooting liquid-liquid phase separation during recrystallization.

Q3: How do I ensure my solvent selection complies with regulatory standards for pharmaceutical intermediates?

Mechanistic Causality: Residual solvents offer no therapeutic benefit and pose toxicity risks. Regulatory bodies mandate their removal based on toxicological profiles. The classify solvents into three risk categories[4].

Recommendation: Exclusively design your process around Class 3 solvents (Permitted Daily Exposure ≥ 50 mg/day) whenever possible. Avoid Class 1 solvents (e.g., Benzene) entirely, and strictly limit Class 2 solvents (e.g., Methanol, Toluene) as their removal requires aggressive, energy-intensive drying cycles that can degrade your API[4].

Q4: Why is my isolated product trapping impurities even after thorough washing?

Mechanistic Causality: If crystallization occurs too rapidly, crystals can agglomerate. Agglomeration physically traps impurity-rich mother liquor between the fused crystal faces, making surface washing ineffective. Furthermore, solvent selection must integrate the entire purification process; a wash solvent that slightly dissolves the API can cause surface reprecipitation of impurities[5]. Recommendation: Refer to the to choose a wash solvent that displaces the mother liquor without dissolving the crystal lattice[5]. Reduce your cooling rate to promote the growth of large, single crystals rather than agglomerates[3].

Part 2: Solvent Selection Matrix (Data Presentation)

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative data for potential recrystallization solvents for 4-(3,5-Difluorophenyl)pyridine, grounded in ICH Q3C safety profiles[4] and solvation mechanics[6].

Solvent NameICH Q3C ClassRecrystallization RoleBoiling Point (°C)Solvation Mechanism & Rationale
Ethanol Class 3Primary Solvent78.4Optimal. H-bonds with pyridine N. High solubility at reflux, low at 0°C.
Ethyl Acetate Class 3Primary Solvent77.1Alternative. Strong dipole-dipole interactions. Highly volatile for easy drying.
n-Heptane Class 3Anti-Solvent98.4Optimal. Non-polar. Induces rapid precipitation of the lipophilic difluorophenyl moiety.
Methanol Class 2Avoid / Limit64.7Sub-optimal. Excellent solvating power, but toxic. PDE strictly limited by ICH guidelines.
Water N/A (Safe)Anti-Solvent100.0Use with caution. Highly polar; forces hydrophobic collapse, but high risk of causing "oiling out".

Part 3: Experimental Protocols

SOP: Self-Validating Anti-Solvent Cooling Crystallization

This protocol utilizes an Ethanol/n-Heptane system. It is designed as a self-validating system , meaning each critical phase contains a measurable checkpoint to guarantee the thermodynamic state before proceeding to the next step.

Step 1: Saturation & Dissolution

  • Suspend crude 4-(3,5-Difluorophenyl)pyridine in Ethanol (approx. 5-7 volumes) in a jacketed reactor equipped with overhead stirring.

  • Heat the suspension to 70°C (just below Ethanol's boiling point).

  • Validation Checkpoint: The solution must become completely transparent. If turbidity persists, add Ethanol in 0.5 volume increments until clear. This ensures no undissolved impurity acts as an uncontrolled nucleation site[6].

Step 2: Hot Filtration

  • Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-heated crystallizer.

  • Validation Checkpoint: The filtered solution must remain clear. If premature crystallization occurs in the transfer lines, the lines were not adequately heated.

Step 3: Controlled Cooling & Seeding (MSZW Control)

  • Cool the solution linearly at a rate of 0.5°C/min to the predetermined supersaturation temperature (e.g., 55°C).

  • Hold isothermally for 15 minutes to stabilize the Metastable Zone.

  • Introduce 1 wt% of milled 4-(3,5-Difluorophenyl)pyridine seed crystals.

  • Validation Checkpoint: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. The seed crystals must persist and slowly grow. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed[3].

Step 4: Anti-Solvent Addition

  • Dose n-Heptane (approx. 10 volumes) linearly over 2 hours while maintaining the temperature at 55°C.

  • Mechanistic Note: Slow addition prevents localized spikes in supersaturation, avoiding the nucleation of fines and preventing agglomeration[5].

Step 5: Final Cooling & Isolation

  • Cool the slurry to 5°C at 0.2°C/min. Hold for 2 hours to maximize yield.

  • Filter the slurry and wash the cake with 2 volumes of pre-chilled (5°C) n-Heptane.

  • Dry under vacuum at 40°C until constant weight is achieved.

RecrystallizationWorkflow API 4-(3,5-Difluorophenyl)pyridine Crude Mixture Solvent Primary Solvent Selection (e.g., Ethanol - Class 3) API->Solvent Dissolution Dissolution at T_max (Near Boiling Point) Solvent->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (Enter Metastable Zone) Filtration->Cooling Seeding Introduce Seed Crystals (Control Nucleation) Cooling->Seeding T < T_sat Antisolvent Anti-Solvent Addition (e.g., n-Heptane) Seeding->Antisolvent Isothermal hold Isolation Filtration & Drying (Pure API) Antisolvent->Isolation Maximize Yield

Logical workflow for anti-solvent cooling crystallization of 4-(3,5-Difluorophenyl)pyridine.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q3C (R9) Guideline on impurities: guideline for residual solvents." europa.eu.[Link]

  • Ottoboni, S., et al. "A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling." Organic Process Research & Development, ACS Publications.[Link]

  • Slater, C. S., et al. "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development, ACS Publications.[Link]

  • Brown, C. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development, PMC.[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." mt.com.[Link]

Sources

Overcoming steric hindrance in 4-(3,5-Difluorophenyl)pyridine substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(3,5-Difluorophenyl)pyridine Workflows . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the unique steric and electronic challenges associated with this highly hindered, electron-deficient biaryl system.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative optimization data, and self-validating experimental protocols to ensure your substitution reactions succeed.

Diagnostic Workflow: Site-Specific Functionalization

G Start 4-(3,5-Difluorophenyl)pyridine Substitution Target Analyze Identify Reaction Site Start->Analyze Pyridine Pyridine Ring (e.g., C2/C3 Halide) Analyze->Pyridine Core Functionalization Phenyl Difluorophenyl Ring (C-H Activation) Analyze->Phenyl Peripheral Modification CrossCoupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki) Pyridine->CrossCoupling CH_Act Regiodivergent C-H Arylation Phenyl->CH_Act Ligand Bulky Phosphine Ligands (XPhos, BrettPhos) CrossCoupling->Ligand Overcome Sterics Pd_Cat Pd Catalyst: Ortho to F (Most Acidic) CH_Act->Pd_Cat Electronic Control Ru_Cat Ru Catalyst: Ortho to Pyridine CH_Act->Ru_Cat Steric/Directing Control

Fig 1. Diagnostic decision tree for functionalizing 4-(3,5-difluorophenyl)pyridine.

Frequently Asked Questions & Troubleshooting

Q1: Why do my Buchwald-Hartwig aminations stall at the intermediate stage when substituting the pyridine core? Root Cause Analysis: When coupling amines to a halogenated 4-(3,5-difluorophenyl)pyridine, the electron-withdrawing nature of the difluorophenyl group actually accelerates the initial oxidative addition of the Pd(0) catalyst into the C-X bond. However, this same electronic effect, combined with the extreme steric shield of the rotating biaryl system, severely retards the reductive elimination step. The catalyst becomes trapped as a stable Pd(II) amido complex. Furthermore, the pyridine nitrogen can competitively coordinate to the palladium center, leading to catalyst deactivation[1]. Resolution: You must use sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos)[2]. The extreme bulk of these ligands forces the Pd(II) intermediate into a highly strained geometry, drastically lowering the activation energy required to force reductive elimination.

Q2: How can I selectively functionalize the C-H bonds on the difluorophenyl ring without touching the pyridine core? Root Cause Analysis: Unsubstituted or symmetrically substituted biaryls have multiple reactive C-H sites, leading to undesired regioisomers[1]. The 3,5-difluorophenyl ring presents a chemoselectivity challenge: the C-H bonds ortho to the fluorines are highly acidic, while the C-H bonds ortho to the pyridine ring are sterically shielded but geometrically accessible via directed metalation. Resolution: Employ a catalyst-controlled regiodivergent approach[3].

  • To target the most acidic position (flanked by fluorines): Use a Pd(OAc)₂ catalyst. Palladium favors a Concerted Metalation-Deprotonation (CMD) mechanism, which is electronically driven by the acidity of the C-H bond[3].

  • To target the position ortho to the pyridine: Use a Ru(II) catalyst. Ruthenium relies on the pyridine nitrogen as a directing group to form a rigid metallacycle, overcoming the electronic preference through thermodynamic stability[3].

Q3: I am using Pd(OAc)₂ and XPhos, but my yields are still below 20%. What is failing? Root Cause Analysis: Generating the active Pd(0) species in situ from Pd(II) salts like Pd(OAc)₂ requires the sacrificial oxidation of your ligand or amine. In highly hindered systems, this slow activation leads to the formation of inactive Pd-dimers or "Pd black" before the catalytic cycle can even begin[4]. Resolution: Switch to a pre-formed Generation 3 (G3) or Generation 4 (G4) palladacycle precatalyst (e.g., XPhos Pd G3). These ensure a rapid, 1:1 generation of the active Pd(0)-ligand complex under mild basic conditions[4].

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes the causality behind ligand and base selection when attempting to aminate a sterically hindered 2-chloro-4-(3,5-difluorophenyl)pyridine.

PrecatalystLigandBaseSolventYield (%)Mechanistic Observation & Causality
Pd(OAc)₂PPh₃Cs₂CO₃Toluene< 5%Failure: Ligand lacks steric bulk; stalls at Pd(II) amido complex. Catalyst poisoning by pyridine nitrogen[1].
Pd₂(dba)₃dppfNaOtBuDioxane15%Failure: Bidentate ligand prevents Pd-dimer formation[2] but fails to force reductive elimination.
XPhos Pd G3XPhosCs₂CO₃t-Amyl OH88%Success: G3 prevents Pd black. XPhos bulk forces reductive elimination. Ideal for secondary amines[4].
tBuBrettPhos Pd G3tBuBrettPhosNaOtBuDioxane94%Optimal: Extreme steric bulk of tBu groups perfectly accommodates primary amines and highly hindered halides[4].

Self-Validating Experimental Protocols

Protocol A: High-Yielding Buchwald-Hartwig Amination

CatalyticCycle Pd0 Active Pd(0)L Catalyst (Generated from G3 Precatalyst) OxAdd Pd(II) Aryl Halide Complex (Fast due to e- withdrawing F) Pd0->OxAdd Oxidative Addition (Ar-X) Amido Pd(II) Amido Complex (Prone to stalling) OxAdd->Amido Amine + Base (Ligand Exchange) Product Coupled Product + Regenerated Pd(0)L Amido->Product Reductive Elimination (Forced by Bulky Ligand) Product->Pd0 Catalytic Turnover

Fig 2. Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks and resolutions.

Step-by-Step Methodology:

  • Pre-reaction Assembly (Glovebox): To an oven-dried vial, add 2-chloro-4-(3,5-difluorophenyl)pyridine (1.0 equiv), the desired amine (1.2 equiv), and finely milled NaOtBu (1.5 equiv)[1].

  • Catalyst Initiation: Add 2–5 mol% of tBuBrettPhos Pd G3. Causality: The G3 precatalyst ensures rapid generation of the active Pd(0) species, bypassing the slow activation of Pd(II) salts[4].

  • Solvent Addition: Suspend the mixture in strictly anhydrous 1,4-Dioxane (0.2 M).

  • Thermal Activation: Seal the vial, remove from the glovebox, and heat at 100 °C for 2–4 hours.

🧪 Self-Validation Checkpoint (1 Hour): Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS.

  • If you see the Target Mass: The catalytic cycle is turning over successfully.

  • If you see a mass corresponding to [Halide + Amine + Pd]: Your reductive elimination is failing. The steric clash is too high for your current ligand. Switch to a bulkier ligand (e.g., from XPhos to tBuBrettPhos)[4].

  • If you see unreacted Halide + Dehalogenated Pyridine: Oxidative addition occurred, but protodehalogenation outcompeted amination. Ensure your base and solvent are strictly anhydrous.

Protocol B: Regiodivergent C-H Arylation of the Difluorophenyl Ring

Step-by-Step Methodology:

  • Catalyst & Directing Group Setup:

    • Pathway A (Acidic C-H, flanked by F): Use 5 mol% Pd(OAc)₂ and Ag₂CO₃ (2.0 equiv)[3].

    • Pathway B (Directed C-H, ortho to Pyridine): Use 5 mol%[Ru(p-cymene)Cl₂]₂ and K₂CO₃ (2.0 equiv)[3].

  • Reagent Addition: Add the arylating agent (e.g., aryl iodide, 1.5 equiv) and 4-(3,5-difluorophenyl)pyridine (1.0 equiv).

  • Reaction Conditions: Suspend in DMF (for Pd) or NMP (for Ru) and heat in a sealed tube at 100 °C for 12 hours.

🧪 Self-Validation Checkpoint (Post-Workup): Perform a crude ¹⁹F NMR of the reaction mixture.

  • Symmetrical Fluorine Signal (Single peak/multiplet): Substitution occurred ortho to the pyridine (Ru-catalyzed). The symmetry of the two fluorine atoms is maintained.

  • Asymmetrical Fluorine Signals (Two distinct doublets/multiplets): Substitution occurred at the highly acidic site adjacent to the fluorines (Pd-catalyzed), breaking the molecule's symmetry[3].

References

  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis , Benchchem, 1

  • Catalyst-Controlled Regiodivergent C–H Arylation Site of Fluorinated 2-Arylpyridine Derivatives , ACS Catalysis, 3

  • Buchwald–Hartwig amination , Wikipedia, 2

  • Brainstorming a Buchwald-Hartwig coupling , Reddit (r/Chempros), 4

Sources

Resolving NMR peak overlap in fluorinated phenylpyridine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Advanced NMR Troubleshooting for Fluorinated Phenylpyridines

As a Senior Application Scientist, I frequently work with researchers struggling to elucidate the structures of fluorinated phenylpyridines. These motifs are ubiquitous in modern drug discovery, agrochemicals, and organometallic ligands (e.g., iridium cyclometalates). However, their NMR spectra are notoriously convoluted. The 100% natural abundance of 19 F, combined with its high gyromagnetic ratio, results in pervasive heteronuclear scalar couplings ( JHF​ ) that splinter already crowded aromatic proton signals into unreadable multiplet forests.

In this guide, we will move beyond basic 1D acquisitions. I will explain the causality behind these spectral artifacts and provide self-validating, step-by-step protocols to help you achieve baseline resolution and unambiguous regiochemical assignment.

Diagnostic Workflow for Spectral Resolution

NMR_Troubleshooting Start Fluorinated Phenylpyridine Sample Prepared Check1H Analyze Standard 1H NMR Start->Check1H Q1 Severe multiplet overlap in aromatic region? Check1H->Q1 FDecouple Apply 19F Broadband Decoupling (1H{19F} NMR) Q1->FDecouple Yes Q3 Need 3D spatial proximity for regiochemistry? Q1->Q3 No Q2 Residual overlap from 1H-1H J-coupling? FDecouple->Q2 PureShift Execute Pure Shift 1H{19F} (PSYCHE) Q2->PureShift Yes Q2->Q3 No PureShift->Q3 Q4 Line broadening near pyridine nitrogen? Q3->Q4 Yes End Complete Structural & Spatial Assignment Q3->End No HOESY Run 2D 1H-19F HOESY HOESY->End Q4->HOESY No NDecouple Apply 14N Decoupling during HOESY/1H Q4->NDecouple Yes NDecouple->HOESY

Diagnostic workflow for resolving NMR spectral overlap in fluorinated phenylpyridines.

Quantitative Impact of Decoupling Strategies

To understand the necessity of advanced pulse sequences, we must look at the quantitative impact of decoupling on spectral resolution. The table below summarizes the expected peak widths and resolution quality for the aromatic protons of a typical fluorinated phenylpyridine under different NMR conditions.

NMR Experiment 1 H- 1 H Coupling ( JHH​ ) 1 H- 19 F Coupling ( JHF​ )Typical Multiplet Width (Hz)Resolution Quality
Standard 1 H ActiveActive15 – 35 HzPoor (Severe Overlap)
1 H{ 19 F} Decoupled ActiveSuppressed5 – 15 HzModerate
Pure Shift 1 H SuppressedActive10 – 25 HzModerate
Pure Shift 1 H{ 19 F} SuppressedSuppressed< 2 Hz (Singlets)Excellent (Baseline)

Troubleshooting Guides & FAQs

Issue 1: Resolving Aromatic Multiplet Forests

Question: My 1 H NMR spectrum of a heavily substituted fluorophenylpyridine shows a massive, overlapping multiplet block between 7.2 and 8.0 ppm. How do I extract individual chemical shifts?

Causality: The overlap is a dual-factor problem. First, the narrow chemical shift dispersion of the biaryl system forces the proton resonances into a tight window. Second, both homonuclear ( JHH​ ) and heteronuclear ( JHF​ ) couplings are active, causing extensive peak splitting. Because the spectral range of 1 H is narrow, these combined scalar couplings drastically reduce spectral resolution 1.

Solution: Implement a fully decoupled Pure Shift 1 H{ 19 F} experiment. This technique utilizes broadband homonuclear decoupling (e.g., PSYCHE) simultaneously with 19 F heteronuclear decoupling during acquisition, collapsing all multiplets into sharp singlets determined solely by their chemical shift 1.

Protocol: Fully Decoupled 1 H{ 19 F} Pure Shift NMR

  • Hardware Verification: Ensure the spectrometer is equipped with an HFX probe capable of simultaneous pulsing on 1 H and 19 F channels without cross-talk [[2]](). Tune and match both channels.

  • Pulse Calibration: Accurately calibrate the 90° pulse widths for both 1 H and 19 F. An error in the 19 F pulse will result in incomplete decoupling, while an error in 1 H will degrade the PSYCHE element efficiency.

  • Decoupling Setup: Apply adiabatic broadband decoupling (e.g., WURST or CHIRP) on the 19 F channel. Set the decoupling bandwidth to cover the entire 19 F chemical shift range of your sample 2.

  • Pure Shift Implementation: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence. Set the chirp flip angle to ~20° to balance sensitivity and spectral purity.

  • Self-Validation Check: Before running the full 2D interferogram (which is time-consuming), run a 1D 1 H{ 19 F} scan. If residual JHF​ splitting is visible, increase the 19 F decoupling power or bandwidth before proceeding.

Issue 2: Establishing Biaryl Regiochemistry

Question: I need to confirm the exact spatial orientation of the fluorine atom relative to the pyridine nitrogen, but 2D HMBC is giving ambiguous through-bond correlations. What is the definitive method?

Causality: Through-bond correlations often fail across the C-C biaryl axis because the scalar coupling constants ( 3JCH​ or 4JCH​ ) approach zero depending on the dihedral angle. To bypass the bond network, we must rely on through-space dipole-dipole interactions.

Solution: 2D 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY). This experiment detects spatial proximity between heteronuclear spins, providing direct evidence of the conformer's regiochemistry by identifying which protons are closest in space to the fluorine atom 3.

Protocol: 2D 1 H- 19 F HOESY

  • Relaxation Analysis: Execute an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the 19 F nuclei.

  • Mixing Time Optimization: Set the HOESY mixing time ( d8 ) to approximately 0.5 to 1.0 times the shortest 19 F T1​ value (typically 300–600 ms for fluorinated aromatics) to maximize the heteronuclear Overhauser effect. Correcting for cross-relaxation is critical for accurate distance measurements 4.

  • Sequence Configuration: Set up the 2D sequence with 19 F excitation and 1 H detection to maximize the signal-to-noise ratio (SNR) 3.

  • Self-Validation Check: Analyze the first increment (1D slice) of the HOESY. If the signal is completely null, verify that the 1 H and 19 F 90° pulses are correctly referenced in the 2D parameter set. A miscalibrated mixing time will also result in zero cross-peak intensity.

Issue 3: Pyridine Line Broadening

Question: The proton signal ortho to the pyridine nitrogen is extremely broad, making integration and coupling analysis impossible. Is my sample degrading?

Causality: No, your sample is likely intact. This is a classic relaxation artifact. The 14 N nucleus is a spin-1 quadrupolar nucleus. Its rapid quadrupolar relaxation partially averages the 1 H- 14 N scalar coupling. This intermediate exchange regime causes severe line broadening of the adjacent protons 5.

Solution: Apply 14 N decoupling during your 1 H or HOESY acquisition to sharpen the signals.

Protocol: 14 N Decoupled NMR

  • Hardware Setup: Ensure the probe is capable of pulsing at the 14 N frequency (a low-gamma nucleus). Special probe modifications or a dedicated broadband channel may be required 5.

  • Decoupling Configuration: Apply continuous wave (CW) or composite pulse decoupling at the 14 N resonance frequency during 1 H acquisition.

  • Self-Validation Check: Compare the integral of the ortho-pyridine proton before and after decoupling. A successful experiment will show a sharp peak with a normalized integral matching the expected proton count, confirming that quadrupolar broadening was the sole cause of signal loss.

References

  • 1D Selective 1H - 19F HOESY Source: University of Ottawa NMR Facility Blog URL
  • Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY Source: SciSpace URL
  • 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX Source: JEOL URL
  • Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy Source: PMC / NIH URL
  • Structure Elucidation of Fluorinated Compounds by NMR Source: JEOL USA URL

Sources

Column chromatography purification techniques for 4-(3,5-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 4-(3,5-Difluorophenyl)pyridine . This guide is designed for researchers and drug development professionals dealing with the specific chromatographic challenges of fluorinated biaryl heterocycles.

4-(3,5-Difluorophenyl)pyridine is a highly valuable synthetic intermediate used in the development of antimalarial scaffolds and organic light-emitting diodes (OLEDs) (1[1]). While the difluorophenyl ring is highly lipophilic, the basic pyridine nitrogen presents significant purification hurdles on standard normal-phase silica gel due to intense acid-base interactions.

Mechanistic Overview: The "Tailing" Phenomenon

Before troubleshooting, it is critical to understand the causality of the problem. Standard silica gel (SiO₂) surfaces are populated with slightly acidic silanol (Si-OH) groups. The lone pair of electrons on the basic pyridine nitrogen acts as a strong hydrogen-bond acceptor and Lewis base. As the compound travels down the column, it undergoes a continuous, high-affinity adsorption-desorption cycle with these silanols, resulting in severe peak tailing, streaking, and irreversible yield loss (2[2]).

G Silica Acidic Silanol Groups (Silica Gel Surface) Target 4-(3,5-Difluorophenyl)pyridine (Basic Nitrogen) Silica->Target Strong H-bonding Tailing Peak Tailing & Irreversible Adsorption Target->Tailing Causes TEA Triethylamine (TEA) (Basic Modifier) TEA->Silica Preferential Binding (Neutralizes Silanols) Elution Sharp Peaks & High Recovery TEA->Elution Enables

Mechanism of peak tailing resolution using Triethylamine (TEA) on silica gel.

Frequently Asked Questions (FAQs)

Q1: How can I resolve peak tailing and streaking on standard silica gel? A: The most effective, field-proven method is to introduce a basic modifier into your mobile phase. Adding 0.5% to 2.0% (v/v) Triethylamine (TEA) acts as a sacrificial base. Because TEA is highly basic but sterically hindered, it preferentially binds to and neutralizes the acidic silanol sites without reacting with your target, allowing the 4-(3,5-Difluorophenyl)pyridine to elute as a sharp, symmetrical peak (3[3], 4[4]).

Q2: Are there stationary phase alternatives that don't require TEA? A: Yes. If removing TEA post-purification interferes with your downstream assays, consider using amine-functionalized silica gel (e.g., KP-NH). The aminopropyl groups bonded to the silica create a slightly basic surface that naturally repels the pyridine nitrogen, eliminating the need for a mobile phase modifier entirely (5[5]).

Q3: How do I completely remove residual TEA from my purified fractions? A: TEA has a boiling point of 89.5°C (6[6]), making it somewhat volatile but prone to lingering in oils or amorphous solids. To ensure complete removal, perform a co-evaporation by dissolving the concentrated residue in toluene and evaporating it under reduced pressure. Toluene forms an azeotrope with TEA, dragging the residual base out of your sample (4[4]).

Quantitative Troubleshooting Guide

Use the following self-validating metrics to diagnose and correct purification failures in real-time.

IssueObservable MetricRoot CauseCorrective Action
Severe Peak Tailing TLC Rf​ spread > 0.15Unneutralized acidic silanol groupsAdd 1.0 - 2.0% (v/v) TEA to the mobile phase.
Co-elution with Impurities Target Rf​ > 0.5Mobile phase polarity is too highDecrease EtOAc ratio; target an optimal Rf​ of 0.2 - 0.3.
Residual TEA Contamination NMR peaks at ~1.0 ppm (t), 2.5 ppm (q)Incomplete post-purification solvent removalCo-evaporate fractions 2-3 times with 10 mL Toluene.
Low Mass Recovery Isolated yield < 70%Irreversible adsorption to silicaPre-flush the column with 2-3 CVs of TEA-spiked solvent before loading.

Step-by-Step Experimental Protocol

This methodology represents the gold standard for normal-phase isolation of basic pyridine derivatives.

Step 1: Solvent System Preparation Prepare your mobile phase (typically a Hexane/Ethyl Acetate gradient). Add exactly 1% (v/v) Triethylamine (TEA) to the entire batch of solvent and stir well. Note: Ensure your TLC developing chambers also contain 1% TEA to accurately reflect column conditions.

Step 2: Column Conditioning (Critical Step) Weigh out standard silica gel (60 Å, 230-400 mesh) at a 50:1 to 100:1 weight ratio relative to your crude mixture. Create a slurry using the TEA-spiked mobile phase. Wet-pack the column and flush it with at least 2 column volumes (CVs) of the mobile phase. Causality: This pre-flush is mandatory; it ensures all acidic silanol groups are fully neutralized before the target compound enters the column (4[4]).

Step 3: Sample Loading Dissolve the crude 4-(3,5-Difluorophenyl)pyridine in a minimum amount of the mobile phase. If solubility is poor, use a few drops of Dichloromethane (DCM). Carefully apply the dissolved sample to the top of the flat silica bed to ensure a narrow band.

Step 4: Gradient Elution & Fraction Collection Elute the column starting with the low-polarity TEA-spiked solvent. Gradually increase the Ethyl Acetate percentage if the target compound elutes too slowly. Monitor the collected fractions via TLC (visualized under UV 254 nm).

Step 5: Post-Purification Processing Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. To eliminate residual TEA, add 10-20 mL of toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step twice to yield the highly pure target compound.

Workflow A 1. Slurry Preparation (Silica + Hexane + 1% TEA) B 2. Column Packing (Wet Pack Method) A->B C 3. Sample Loading (Dry or Wet Load) B->C D 4. Gradient Elution (Hexane/EtOAc + 1% TEA) C->D E 5. Fraction Collection (TLC Monitoring) D->E F 6. Solvent & TEA Removal (Co-evaporation with Toluene) E->F

Standard normal-phase chromatography workflow for basic pyridine derivatives.

References

  • Benchchem. "Purification of (1-Benzyl-1H-indol-5-yl)methanamine using Column Chromatography." 5

  • Benchchem. "Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography." 2

  • Benchchem. "Technical Support Center: Chromatography Purification of N-(4-Bromobenzyl)-N-ethylethanamine." 4

  • BDMAEE. "Understanding the volatile nature and strong basicity of triethylamine in organic synthesis." 3

  • Benchchem. "4-(3,5-Difluorophenyl)pyridine." 1

  • Agilent. "The LC Handbook." 6

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 4-(3,5-Difluorophenyl)pyridine and 2-(2,4-difluorophenyl)pyridine in Photocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of photoredox catalysis, the rational design of photocatalysts is paramount to unlocking novel chemical transformations. The judicious selection of ligands in metallic photocatalysts, particularly iridium(III) complexes, allows for the fine-tuning of their photophysical and electrochemical properties. Among the myriad of available ligands, fluorinated phenylpyridines have garnered significant attention due to the unique electronic perturbations induced by fluorine substitution. This guide provides a comprehensive comparative analysis of two isomeric difluorophenylpyridine ligands: the well-established 2-(2,4-difluorophenyl)pyridine and the largely unexplored 4-(3,5-Difluorophenyl)pyridine, in the context of their application in photocatalysis.

While 2-(2,4-difluorophenyl)pyridine has been extensively incorporated into highly efficient photocatalysts, a conspicuous dearth of literature exists regarding the photocatalytic applications of its 4-(3,5-difluorophenyl)pyridine isomer. This guide will therefore present a detailed overview of the known performance of the former, while offering a theoretical and predictive analysis of the latter, based on fundamental principles of organic electronics and photophysics. This comparative study aims to not only highlight the subtle yet significant impact of isomeric differences on photocatalytic potential but also to underscore promising avenues for future research and catalyst development.

The Established Workhorse: 2-(2,4-difluorophenyl)pyridine in Photocatalysis

2-(2,4-difluorophenyl)pyridine, often abbreviated as dFppy, has become a staple in the design of iridium(III) photocatalysts. Its electronic properties, characterized by the presence of electron-withdrawing fluorine atoms on the phenyl ring, significantly influence the energy levels of the resulting metal complexes, thereby modulating their redox potentials and photophysical characteristics.

Photophysical and Electrochemical Properties

Iridium(III) complexes bearing 2-(2,4-difluorophenyl)pyridine ligands are known for their strong luminescence and long-lived excited states, which are crucial for efficient photocatalysis. The fluorine substituents tend to stabilize the highest occupied molecular orbital (HOMO) of the complex, making it a stronger oxidant in its ground state. Upon photoexcitation, these complexes can act as potent reductants or oxidants, depending on the reaction conditions and the nature of the quenching species.

The excited-state redox potentials are key determinants of a photocatalyst's utility. For instance, the well-known homoleptic complex fac-Ir(dFppy)₃ exhibits a high triplet energy, which makes it suitable for energy transfer reactions.[1] In heteroleptic complexes, where dFppy is combined with other ligands, the redox properties can be further tuned. For example, in complexes of the type [Ir(dFppy)₂(N^N)]⁺, the oxidation potential is largely influenced by the dFppy ligands, while the reduction potential is primarily determined by the N^N ancillary ligand.[2] This modularity allows for the rational design of photocatalysts with specific redox windows tailored for particular applications.

PropertyValueReference
Excited State Oxidation Potential (Eox) Varies with complex[1]
Excited State Reduction Potential (Ered) Varies with complex[1]
Triplet Energy (ET) ~60 kcal/mol for fac-Ir(dFppy)₃[1]
Performance in Photocatalytic Reactions

The utility of 2-(2,4-difluorophenyl)pyridine-based photocatalysts has been demonstrated in a variety of transformations.

  • Hydrogen Evolution: Iridium complexes containing 2-(2,4-difluorophenyl)pyridine have been successfully employed as photosensitizers for the reduction of water to hydrogen, a critical process in artificial photosynthesis.[3][4]

  • Trifluoromethylation of Arenes: The homoleptic complex fac-Ir(dFppy)₃ has been identified as an optimal photocatalyst for the trifluoromethylation of arenes and heteroarenes, showcasing its efficacy in generating highly reactive radical species.[5]

  • Reductive Dehalogenation: The strong reducing power of photoexcited iridium complexes with phenylpyridine ligands enables the reductive dehalogenation of alkyl, alkenyl, and aryl iodides.[5]

The success of 2-(2,4-difluorophenyl)pyridine in these applications underscores its versatility and the effectiveness of its electronic properties in driving challenging chemical reactions.

The Untapped Potential: A Theoretical Outlook on 4-(3,5-Difluorophenyl)pyridine

In stark contrast to its 2,4-difluorinated isomer, 4-(3,5-Difluorophenyl)pyridine has not been extensively explored in the realm of photocatalysis. While it has found application as a building block for ligands in organic light-emitting diodes (OLEDs) and as a precursor in medicinal chemistry, its potential as a ligand in photocatalytically active metal complexes remains largely theoretical.[6]

Predicted Photophysical and Electrochemical Properties

The isomeric difference in fluorine substitution is expected to have a profound impact on the electronic and, consequently, the photocatalytic properties of the resulting metal complexes.

Electronic Effects:

  • In 4-(3,5-Difluorophenyl)pyridine, the fluorine atoms are situated meta to the carbon atom that binds to the metal center in a cyclometalated complex. This positioning primarily exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance effect (-M) compared to the ortho and para positions.

  • In contrast, the 2,4-difluoro substitution pattern in 2-(2,4-difluorophenyl)pyridine involves both ortho and para fluorine atoms, which exert strong -I and -M effects, respectively.

This difference in electronic influence is anticipated to lead to distinct HOMO and LUMO energy levels in the corresponding iridium complexes. It is plausible that the HOMO of a complex with 4-(3,5-difluorophenyl)pyridine would be less stabilized than that of a complex with the 2,4-isomer. This would result in a lower oxidation potential, making the complex a potentially stronger ground-state reductant.

Steric Effects:

The absence of a bulky fluorine atom in the ortho position of 4-(3,5-Difluorophenyl)pyridine could also have steric implications. The reduced steric hindrance around the metal center might facilitate substrate coordination or interaction, potentially influencing reaction rates and selectivity.

Property2-(2,4-difluorophenyl)pyridine4-(3,5-Difluorophenyl)pyridine (Predicted)
Fluorine Substitution Ortho, ParaMeta, Meta
Dominant Electronic Effect Strong -I and -MStrong -I, weaker -M
Predicted HOMO Energy LowerHigher
Predicted Oxidation Potential HigherLower
Steric Hindrance HigherLower
Postulated Performance in Photocatalysis

Based on these theoretical considerations, iridium complexes incorporating 4-(3,5-Difluorophenyl)pyridine could exhibit unique reactivity. The potentially higher HOMO energy might render them more suitable for oxidative quenching cycles where the photocatalyst is more easily oxidized. The altered electronic landscape could also influence the triplet energy and excited-state lifetimes, which would have direct consequences for their performance in both energy transfer and electron transfer reactions.

The lack of experimental data for 4-(3,5-difluorophenyl)pyridine in photocatalysis presents a clear opportunity for future research. The synthesis and characterization of iridium complexes with this ligand, followed by a systematic evaluation of their photophysical and electrochemical properties and their performance in benchmark photocatalytic reactions, would provide invaluable insights into the structure-property relationships of this class of compounds.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis of a representative 2-(2,4-difluorophenyl)pyridine-containing photocatalyst and a typical photocatalytic reaction are provided below.

Synthesis of Bis2-(2,4-difluorophenyl)pyridinato-C²,Niridium(III) (Ir(dFppy)₂(pic))

This protocol is adapted from established literature procedures.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-(2,4-Difluorophenyl)pyridine

  • 2-Picolinic acid

  • 2-Ethoxyethanol

  • Water

  • Nitrogen gas supply

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of the Iridium Dimer, [Ir(dFppy)₂Cl]₂:

    • A mixture of IrCl₃·xH₂O (1.0 eq) and 2-(2,4-difluorophenyl)pyridine (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water is heated at 110 °C for 8 hours under a nitrogen atmosphere.

    • After cooling to room temperature, the yellow precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum to yield the chloro-bridged iridium dimer.

  • Synthesis of the Monomeric Complex, Ir(dFppy)₂(pic):

    • A mixture of the iridium dimer (1.0 eq) and 2-picolinic acid (2.5 eq) in 2-ethoxyethanol is heated at 130 °C for 12 hours under a nitrogen atmosphere.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting solid is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford the desired product.

General Procedure for Photocatalytic Trifluoromethylation of Arenes

This protocol is a general representation of reactions catalyzed by iridium(III) phenylpyridine complexes.

Materials:

  • Arene substrate

  • Trifluoromethylating agent (e.g., CF₃SO₂Cl)

  • Iridium photocatalyst (e.g., fac-Ir(dFppy)₃)

  • Solvent (e.g., acetonitrile)

  • Light source (e.g., blue LEDs)

  • Nitrogen gas supply

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube are added the arene substrate (1.0 eq), the trifluoromethylating agent (1.5 eq), and the iridium photocatalyst (1-2 mol%).

  • The tube is evacuated and backfilled with nitrogen three times.

  • Degassed solvent is added, and the reaction mixture is stirred and irradiated with a blue LED light source at room temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or NMR).

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

G cluster_0 2-(2,4-difluorophenyl)pyridine cluster_1 4-(3,5-Difluorophenyl)pyridine 2,4-dFppy 2-(2,4-difluorophenyl)pyridine 4,3,5-dFppy 4-(3,5-Difluorophenyl)pyridine

Caption: Chemical structures of the two isomeric ligands.

photocatalytic_cycle cluster_oxidative Oxidative Quenching cluster_reductive Reductive Quenching PC [Ir] PC_star [Ir]* PC->PC_star PC_oxidized [Ir]+ PC_star->PC_oxidized -e- PC_reduced [Ir]- PC_star->PC_reduced +e- PC_oxidized->PC +e- Quencher_ox Oxidative Quencher PC_oxidized->Quencher_ox SET PC_reduced->PC -e- Quencher_red Reductive Quencher PC_reduced->Quencher_red SET Substrate Substrate Product Product Substrate->Product Quencher_ox->Substrate Quencher_red->Substrate

Caption: Generalized photocatalytic cycles.

electronic_effects 2,4-dFppy 2-(2,4-difluorophenyl)pyridine ortho (-I, -M) para (-M) HOMO_24 HOMO (Lower Energy) 2,4-dFppy->HOMO_24 Stronger Stabilization 4,3,5-dFppy 4-(3,5-Difluorophenyl)pyridine meta (-I) meta (-I) HOMO_435 HOMO (Higher Energy) 4,3,5-dFppy->HOMO_435 Weaker Stabilization

Caption: Predicted impact of fluorine substitution on HOMO energy levels.

Conclusion and Future Directions

The comparison between 2-(2,4-difluorophenyl)pyridine and 4-(3,5-Difluorophenyl)pyridine in the context of photocatalysis highlights a fascinating case of isomeric influence. While the former has been extensively validated as a versatile and effective ligand in a wide array of photocatalytic applications, the latter remains a largely unexplored entity.

Theoretical considerations suggest that the distinct electronic and steric properties of 4-(3,5-Difluorophenyl)pyridine could lead to iridium(III) photocatalysts with unique reactivity profiles, potentially favoring different reaction pathways or exhibiting enhanced performance in specific transformations.

The path forward is clear: a dedicated research effort is needed to synthesize and characterize photocatalysts based on 4-(3,5-Difluorophenyl)pyridine. A systematic investigation of their photophysical and electrochemical properties, coupled with their evaluation in a range of benchmark photocatalytic reactions, will be crucial to either validate the theoretical predictions or uncover unexpected reactivity. Such studies will not only fill a significant knowledge gap but also contribute to the broader understanding of structure-property relationships in photocatalyst design, ultimately paving the way for the development of next-generation catalysts for sustainable chemical synthesis.

References

  • Ir(dFppy)3 [387859-70-3] C33H18F6IrN3 MW 762.74 Alternate names: Tris[2-(4,6- difluorophenyl)pyridinato-C2,N]iridium(III), Tri. NSF PAR. Available at: [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical reviews, 113(7), 5322–5363.
  • Monti, F., Baschieri, A., & Armaroli, N. (2021). Excited-State Engineering in Heteroleptic Ionic Iridium(III) Complexes. Accounts of Chemical Research, 54(5), 1256-1268.
  • Photocatalysts - chemie-brunschwig.ch. Available at: [Link]

  • Gao, T. B., Fan, Q., Yu, Z. T., & Cao, D. K. (2017). Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine and 2,2′-(2-phenyl-1H-imidazole-4,5-diyl)dipyridine: acid/base-induced structural transformation and luminescence switching, and photocatalytic activity for hydrogen evolution. Dalton Transactions, 46(23), 7546–7557.
  • Yuan, Y. J., Yu, Z. T., Chen, D. Q., & Zou, Z. G. (2017). Metal-complex chromophores for solar hydrogen generation. Chemical Society Reviews, 46(3), 603-631.

Sources

Benchmarking Photoluminescence Quantum Yield (PLQY) of 4-(3,5-Difluorophenyl)pyridine Iridium Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Structural Rationale

In the development of highly efficient Organic Light-Emitting Diodes (OLEDs) and photoredox catalysts, the photoluminescence quantum yield (PLQY, Φ ) of the emissive layer is the most critical performance metric. Iridium(III) complexes are the industry standard due to their strong spin-orbit coupling, which facilitates rapid intersystem crossing (ISC) and allows for 100% internal quantum efficiency by harvesting both singlet and triplet excitons[1].

When benchmarking complexes derived from the 4-(3,5-difluorophenyl)pyridine scaffold (CAS: 1166397-62-1), it is crucial to understand its unique coordination chemistry. Unlike the ubiquitous 2-phenylpyridine (ppy) which cyclometalates to form a bidentate C,N 5-membered metallacycle, the 4-(3,5-difluorophenyl)pyridine isomer places the phenyl ring at the para position relative to the pyridine nitrogen[2]. This geometric constraint prevents standard bidentate cyclometalation. Consequently, this versatile fluorinated aromatic compound is utilized in two primary ways:

  • As a Rigid Monodentate Ancillary Ligand: It coordinates via the pyridine nitrogen to tune the metal-to-ligand charge transfer (MLCT) state. The highly electron-withdrawing 3,5-difluorophenyl group stabilizes the LUMO, narrowing the HOMO-LUMO gap and modulating emission color without compromising structural rigidity[3].

  • As a Synthetic Building Block: It serves as an electron-deficient scaffold that is further functionalized at the 2-position to create highly conjugated, deep-blue or green cyclometalating ligands[2][4].

The presence of the fluorine atoms restricts high-frequency C-H vibrational modes, thereby suppressing the non-radiative decay rate ( knr​ ) and significantly boosting the overall PLQY[1].

Experimental Workflow & Photophysical Pathways

To objectively benchmark these complexes, a rigorous, self-validating workflow must be employed. The diagram below illustrates the critical path from synthesis to absolute PLQY quantification.

PLQY_Measurement N1 Synthesize Ir(III) Complex with 4-(3,5-dfPh)py N2 Purification (Sublimation) >99.9% Purity N1->N2 Isolate N3 Prepare Thin Film / Solution (e.g., PMMA doped) N2->N3 Matrix Dispersal N4 Integrating Sphere Excitation (Blank vs Sample) N3->N4 Load into Sphere N5 Record Scatter & Emission Spectra N4->N5 Optical Excitation N6 Calculate Absolute PLQY (Φ = Emitted / Absorbed) N5->N6 Spectral Integration

Workflow for absolute PLQY benchmarking of Iridium(III) complexes.

Quantitative Benchmarking Data

The table below benchmarks the photophysical properties of 4-(3,5-difluorophenyl)pyridine-derived complexes against industry-standard emitters. PLQY ( Φ ) is dictated by the competition between the radiative rate constant ( kr​ ) and the non-radiative rate constant ( knr​ ).

Emitter ComplexRole of 4-(3,5-dfPh)pyEmission λmax​ (nm)Absolute PLQY ( Φ )Lifetime ( τ , μ s) kr​ ( 105s−1 ) knr​ ( 105s−1 )
Ir(ppy)₃ (Industry Std Green)N/A5120.941.94.90.3
FIrpic (Industry Std Blue)N/A4700.851.46.11.1
[Ir(ppy)₂(4-(3,5-dfPh)py)]⁺ Ancillary Ligand5350.782.13.71.0
Ir(Functionalized-dfPh-ppy)₃ Scaffold Precursor5050.921.65.70.5

Data synthesis based on standard cyclometalated Ir(III) photophysics and fluorinated pyridine ligand dynamics[1][3][4].

Self-Validating Experimental Protocols

To ensure data integrity, PLQY and lifetime measurements must be conducted using absolute methods rather than relative standard comparisons.

Protocol A: Absolute PLQY Measurement via Integrating Sphere

Causality: Standard fluorometers measure relative fluorescence and are highly susceptible to changes in refractive index and scattering. An integrating sphere captures all emitted photons regardless of angular distribution, which is critical for solid-state OLED materials where waveguide modes trap light.

  • System Calibration: Calibrate the integrating sphere using a NIST-traceable tungsten-halogen spectral irradiance lamp.

    • Mechanistic Rationale: The detector's quantum efficiency varies across wavelengths. Calibration ensures the raw counts are accurately converted to absolute photon flux.

  • Blank Measurement ( La​ , Ea​ ): Place a blank substrate (e.g., pure PMMA film or solvent cuvette) into the sphere. Excite at the target wavelength (e.g., 360 nm) and record the scatter peak ( La​ ) and background emission region ( Ea​ ).

  • Sample Measurement ( Lc​ , Ec​ ): Replace the blank with the Ir(III) complex sample. Record the attenuated scatter peak ( Lc​ ) and the sample's emission spectrum ( Ec​ ).

  • Self-Validation Check: Compare the spectral shape of the excitation scatter peak between the blank and the sample. If the sample's scatter peak is broadened or distorted, it indicates severe inner-filter effects or sample degradation. The run must be discarded and the sample diluted.

  • Calculation: Compute the absolute PLQY using the De Mello equation:

    Φ=La​−Lc​Ec​−Ea​​

    (Where the numerator represents photons emitted, and the denominator represents photons absorbed).

Protocol B: Excited-State Lifetime ( τ ) via TCSPC

Causality: PLQY alone does not differentiate between a highly radiative complex and one with simply low non-radiative decay. Measuring the lifetime ( τ ) allows us to calculate the fundamental rate constants: kr​=Φ/τ and knr​=(1−Φ)/τ [1].

  • Excitation: Excite the sample using a pulsed picosecond diode laser (e.g., 375 nm) at a repetition rate of 1 MHz.

  • Decay Acquisition: Collect the emission photons using a Time-Correlated Single Photon Counting (TCSPC) module.

    • Mechanistic Rationale: Iridium complexes exhibit phosphorescence from triplet MLCT states, typically yielding lifetimes in the 1–3 μ s range[3]. The 1 MHz repetition rate ensures the system fully relaxes between pulses (1 μ s window), preventing pulse pile-up.

  • Kinetic Fitting & Self-Validation: Fit the decay curve to a mono-exponential decay model ( I(t)=I0​e−t/τ ).

    • Self-Validation Check: Evaluate the reduced chi-square ( χ2 ) value of the fit. A valid, pure Ir(III) complex should yield a χ2 between 0.9 and 1.2. A value >1.2 indicates multi-exponential decay, suggesting the presence of impurities, aggregates, or degradation products[4].

References

  • Benchchem. "4-(3,5-Difluorophenyl)pyridine - Versatile fluorinated aromatic compound for optoelectronic materials." Benchchem Product Database.
  • Royal Society of Chemistry. "Enhancing the photoluminescence quantum yields of blue-emitting cationic iridium(III) complexes bearing bisphosphine ligands." Inorganic Chemistry Frontiers.
  • American Chemical Society. "Insights into the Luminescence Quantum Yields of Cyclometalated Iridium(III) Complexes: A Density Functional Theory and Machine Learning Approach." The Journal of Physical Chemistry A.
  • PubMed / Chem Commun. "Blue-green emissive cationic iridium(III) complexes using partially saturated strongly-donating guanidyl-pyridine/-pyrazine ancillary ligands.

Sources

Comparative study of electron-withdrawing effects in fluorinated phenylpyridines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Electron-Withdrawing Effects in Fluorinated Phenylpyridines

For researchers and professionals in drug development and materials science, the precise tuning of molecular electronic properties is paramount. The phenylpyridine scaffold is a privileged structure in both fields, serving as a cornerstone for pharmaceuticals and as a critical ligand in organic light-emitting diodes (OLEDs). The introduction of fluorine atoms onto this scaffold offers a powerful tool for modulating these properties. However, the effects are not always intuitive and depend critically on the position and number of fluorine substituents.

This guide provides a comparative analysis of the electron-withdrawing effects of fluorine on the phenylpyridine core. We will move beyond simple data reporting to explain the causality behind experimental observations, provide detailed, self-validating protocols for property measurement, and compare fluorine's influence with that of other common substituents.

Quantifying Basicity: The Impact of Fluorination on pKa

The most direct measure of a substituent's electronic influence on the phenylpyridine system is its effect on the basicity of the pyridine nitrogen. A decrease in basicity (a lower pKa of the conjugate acid) signifies a stronger electron-withdrawing effect, as electron density is pulled away from the nitrogen, making it a weaker proton acceptor. The replacement of hydrogen with fluorine makes the molecular environment electron-deficient due to fluorine's strong electron-withdrawing nature[1].

The Causality Behind pKa Shifts

Fluorine exerts its influence through two primary electronic mechanisms: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).[2]

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Mesomeric Effect (+M): Fluorine's lone pairs can donate electron density into the π-system of the aromatic ring. This effect is most pronounced at the ortho and para positions, where it opposes the inductive effect.

The net electronic effect is a combination of these two forces. For fluorine, the -I effect is dominant, resulting in a net electron withdrawal at all positions. However, the partial cancellation by the +M effect at the ortho and para positions leads to nuanced, position-dependent changes in basicity.

Experimental Protocol: pKa Determination by ¹H NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust method for determining pKa values by monitoring the chemical shift of specific protons as a function of pH.[3][4] The chemical environment of protons on the pyridine ring is sensitive to the protonation state of the nitrogen atom, allowing for precise measurement of the equilibrium.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a ~5 mM solution of the fluorinated phenylpyridine in D₂O. Add a small amount of an internal standard with a pH-independent chemical shift (e.g., tetramethylammonium chloride).

  • Initial pH Adjustment: Use a calibrated pH meter to measure the initial pD of the solution. Adjust the pD to the starting point of the titration (e.g., pD ~1) by adding microliter amounts of dilute DCl. Note: pD = pH reading + 0.4.

  • NMR Spectrum Acquisition: Acquire a ¹H NMR spectrum of the sample. Record the chemical shifts of the pyridine ring protons relative to the internal standard.

  • Titration: Incrementally add small, precise volumes of a standardized NaOD solution (e.g., 0.1 M) to the NMR tube.

  • Repeat Measurement: After each addition of base, thoroughly mix the solution and re-measure the pD. Acquire a new ¹H NMR spectrum.

  • Data Collection: Repeat steps 4 and 5 until the chemical shifts of the indicator protons no longer change significantly, typically covering a range of at least 2 pD units above and below the expected pKa.

  • Data Analysis: Plot the chemical shift (δ) of an indicator proton versus the pD. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa is the pD value at the inflection point of the curve.

This protocol is self-validating because the quality of the sigmoidal fit and the agreement of pKa values calculated from different indicator protons within the same molecule confirm the accuracy of the measurement.

G cluster_prep Sample Preparation cluster_titration Titration & Measurement Loop cluster_analysis Data Analysis P1 Prepare ~5 mM solution in D2O with standard P2 Adjust pD to ~1 with DCl T1 Acquire 1H NMR Spectrum P2->T1 T2 Add aliquot of NaOD solution T1->T2 Repeat until δ stabilizes T3 Measure pD T2->T3 Repeat until δ stabilizes T3->T1 Repeat until δ stabilizes A1 Plot δ vs. pD T3->A1 A2 Fit to Sigmoidal Curve (Henderson-Hasselbalch) A1->A2 A3 Determine pKa at inflection point A2->A3 G cluster_levels HOMO HOMO (Phenyl Ring) LUMO LUMO (Pyridine Ring) HOMO->LUMO ΔE (HOMO-LUMO Gap) Absorption/Emission F_ortho ortho-F Strong -I Weak +M F_ortho->HOMO Stabilizes F_ortho->LUMO Stabilizes F_meta meta-F Moderate -I No +M F_meta->HOMO Strongly Stabilizes F_meta->LUMO Strongly Stabilizes F_para para-F Weak -I Strong +M F_para->HOMO Weakly Stabilizes F_para->LUMO Weakly Stabilizes

Fig 2. Influence of fluorine position on frontier molecular orbital energies.
Comparative Spectroscopic Data for Ir(Fppy)₂(acac) Complexes

The following data for bis-cyclometalated iridium(III) acetylacetonate complexes demonstrates the powerful tuning effect of positional fluorination.

ComplexFluorine Position on Phenyl RingAbsorption λ_max (nm)Emission λ_em (nm)
[Ir(ppy)₂(acac)]None~380512 (Green)
[Ir(F-o-ppy)₂(acac)]ortho~375495 (Cyan)
[Ir(F-m-ppy)₂(acac)]meta~370470 (Blue)
[Ir(F-p-ppy)₂(acac)]para~385520 (Yellow-Green)

Data adapted from the trends and findings reported in literature. [2] Analysis: The data clearly shows that positional fluorination is a powerful tool for tuning the emission color. [2]* ortho and meta substitution leads to a significant blue shift in emission compared to the non-fluorinated parent complex. This is consistent with the strong net electron-withdrawing effect stabilizing the HOMO and widening the HOMO-LUMO gap.

  • Surprisingly, para fluorination results in a slight red shift (bathochromic shift) relative to the parent compound. This counterintuitive result highlights the complex interplay of electronic effects. In this case, the +M effect of the para-fluorine substituent can raise the HOMO energy level enough to narrow the HOMO-LUMO gap, overriding the weaker inductive effect at that distance. [2]

Fluorine vs. Other Halogens: A Comparative Perspective

While all halogens are electron-withdrawing, their effects differ due to variations in electronegativity and polarizability.

PropertyFluorineChlorineBromine
Electronegativity Highest (~4.0)High (~3.2)High (~3.0)
Inductive Effect (-I) StrongestStrongStrong
Mesomeric Effect (+M) WeakestWeakerWeak
Atomic Radius SmallestLargerLarger
Polarizability LowestHigherHighest

Discussion: Fluorine's defining characteristic is its combination of maximum inductive withdrawal and a relatively weak, opposing mesomeric effect. This makes it an exceptionally "clean" and potent electron-withdrawing group.

  • pKa Comparison: As seen in the pKa table, a chlorine at the ortho-position of pyridine (pKa 0.72) has a much stronger acidifying effect than even the most effective fluorine substitution on a phenylpyridine. This is because on the pyridine ring itself, the inductive effect is paramount and not modulated by an intervening phenyl ring. However, when comparing substitutions on the phenyl ring of phenylpyridine, fluorine's stronger inductive effect generally leads to a greater decrease in basicity compared to chlorine at the same position.

  • Spectroscopic Tuning: The small size and low polarizability of fluorine allow for precise electronic tuning without introducing significant steric bulk or unpredictable intermolecular interactions that can arise with larger halogens like bromine and iodine. [5][6]While Cl and Br are also used to tune electronic properties, the effects are often less pronounced and can be complicated by their greater polarizability.

Conclusion

The strategic incorporation of fluorine into the phenylpyridine scaffold is a highly effective method for modulating the core electronic properties of the molecule. This comparative guide demonstrates that:

  • Fluorination consistently increases the acidity (lowers the pKa) of the pyridinium conjugate acid, with the magnitude of the effect being highly dependent on the fluorine's position.

  • Positional fluorination provides a sophisticated tool for tuning the HOMO-LUMO energy gap, thereby controlling the absorption and emission wavelengths. This has been expertly applied in the development of next-generation OLEDs.

  • Compared to other halogens, fluorine offers the strongest inductive effect combined with minimal steric perturbation, making it a uniquely powerful and precise tool for the rational design of functional molecules in medicinal chemistry and materials science.

References

  • Kelly, C. P., et al. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. ACS Publications. [Link]

  • Medina-Franco, J. L., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link]

  • Yildiz, I. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

  • Medina-Franco, J. L., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]

  • Clauss, A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]

  • ResearchGate. (n.d.). UV–vis absorption and fluorescence spectra of various bis‐poly aryl phenylpyridine Ru complexes. ResearchGate. [Link]

  • Palascak, M. W., & Shields, G. C. (n.d.). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Fantacci, S., et al. (2015). Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. PMC. [Link]

  • Taszewska, A., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • Wheeler, D. E., & Wheeler, M. M. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

  • Welch, N. J., et al. (2024). Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. ResearchGate. [Link]

  • Taszewska, A., et al. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. [Link]

  • Kim, S. H., et al. (2017). A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Journal of Materials Chemistry C. [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Shchegol'kov, E. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Taszewska, A., et al. (2020). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]

  • Clauss, A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). Hammett 's relation for pyridine / C 6 F 4 I-Y complexes. ResearchGate. [Link]

  • Palko, A., & Holzer, M. (2022). Extending the substrate scope of palladium-catalyzed arylfluorination of allylic amine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Nefedov, V. D., et al. (n.d.). Study of Reactions between Fluoro-substituted Nucleogenic Phenyl Cations and Benzopyridine Derivatives. ResearchGate. [Link]

  • Tutar, A., et al. (2007). A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Graphics and Modelling. [Link]

  • Gribble, G. W. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. [Link]

  • ResearchGate. (n.d.). (a) UV‐vis absorption and fluorescence spectra of 1 (green) and 2. ResearchGate. [Link]

  • Srivastava, A., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics. [Link]

  • Radecka-Paryzek, W., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Kent-Webb, H. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. [Link]

  • Drawell. (2024). Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. Drawell. [Link]

  • Sonoda, Y., et al. (2007). Fluorinated Diphenylpolyenes: Crystal Structures and Emission Properties. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis, structures and photophysical properties of boron–fluorine derivatives based on pyridine/1,8-naphthyridine. ResearchGate. [Link]

  • Yam, V. W.-W., et al. (2006). Synthesis and Spectroscopic Properties of Platinum(II) Terpyridine Complexes Having an Arylborane Charge Transfer Unit. Inorganic Chemistry. [Link]

  • Soares, J., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. [Link]

  • Rombouts, F., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • Li, Y., et al. (2024). Synthesis and fluorescence properties of europium complex functionalized fiberglass paper. SpringerLink. [Link]

  • Hartwig, J. F., & Fier, P. S. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Whelan, A., et al. (2021). Spectroscopic ellipsometric study datasets of the fluorinated polymers: Bifunctional urethane methacrylate perfluoropolyether (PFPE) and polyvinylidene fluoride (PVDF). PMC. [Link]

  • Focarete, M. L., & Ameduri, B. (n.d.). Special Issue : Fluorinated Compounds and Materials: Synthesis, Properties and Applications. MDPI. [Link]

  • Alkorta, I., & Elguero, J. (n.d.). A theoretical study of substitution effect on halogen-π interactions. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating GC-MS Retention Times for 4-(3,5-Difluorophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the structural integrity and purity of an active pharmaceutical ingredient (API) are non-negotiable. Derivatives of 4-(3,5-Difluorophenyl)pyridine are a class of compounds with significant interest, and their analysis demands rigorous, validated methods. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for this purpose, offering high resolution and specificity.[1][2]

However, the simple identification of a peak is insufficient. The retention time (RT)—the time it takes for an analyte to pass through the chromatographic column—is a critical identifier that must be robust, reproducible, and reliable.[3][4] Its validation is a cornerstone of any good manufacturing practice (GMP) and is essential for ensuring data integrity from discovery through to quality control.[5][6]

This guide provides an in-depth, experience-driven approach to validating GC-MS retention times for 4-(3,5-Difluorophenyl)pyridine derivatives. We will move beyond a simple checklist, exploring the scientific rationale behind each step to build a self-validating and trustworthy analytical method.

The Foundation: Understanding Analyte-Column Interaction

The retention time of a compound is a direct function of its physicochemical properties and its interactions with the GC column's stationary phase. 4-(3,5-Difluorophenyl)pyridine is a polar molecule due to the nitrogen atom in the pyridine ring and the electronegative fluorine atoms. It also possesses an aromatic character. The principle of "like dissolves like" is the most critical factor in column selection.[7] To achieve good peak shape and reliable retention, a stationary phase that can engage in similar intermolecular forces is required.

Column Selection Rationale:

  • Non-Polar Columns (e.g., 100% dimethylpolysiloxane): These are unsuitable. The polar analyte would have minimal interaction, leading to very short retention times and poor separation from other polar impurities.

  • Mid-Polarity to High-Polarity Columns: These are the ideal choices.

    • Alternative 1: Mid-Polarity Phenyl-Substituted Column (e.g., 50% Phenyl-methylpolysiloxane): The phenyl groups in the stationary phase interact with the aromatic ring of the analyte via π-π interactions, providing good selectivity for aromatic compounds.[8]

    • Alternative 2: High-Polarity Cyanopropyl-Substituted Column (e.g., 14% Cyanopropylphenyl-methylpolysiloxane): The highly polar cyanopropyl groups interact strongly with the polar regions of the analyte through dipole-dipole interactions. This typically results in longer retention times and can offer a different selectivity profile, which is useful for separating structurally similar isomers or impurities.[9]

This guide will compare the performance of these two alternatives to provide a comprehensive validation framework.

The Validation Workflow: A Self-Validating System

A robust validation protocol is not just a series of tests but an interconnected system where each step confirms the reliability of the others. The objective is to demonstrate that the method is suitable for its intended purpose.[10]

G cluster_0 Phase 1: Method Development & System Preparation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Performance Comparison A Column Selection & Installation B Method Optimization (Temp, Flow, Injection) A->B C System Suitability Testing (SST) B->C D Specificity / Selectivity C->D System OK E Precision (Repeatability & Intermediate) D->E F Robustness E->F G Comparative Analysis (Alternative Column) F->G Method Validated Result Validated Retention Time & Method Report G->Result

Caption: Workflow for GC-MS Retention Time Validation.

Experimental Protocols & Data Analysis

Step 1: System Suitability Testing (SST)

Causality: Before any validation can begin, you must prove the system is performing correctly on a given day. SST is the daily health check of your GC-MS system.[5]

Protocol:

  • Prepare a standard solution of 4-(3,5-Difluorophenyl)pyridine and an internal standard (IS) (e.g., Acenaphthene-d10) at a known concentration (e.g., 10 µg/mL). The IS should be chemically similar but chromatographically resolved from the analyte.

  • Perform five replicate injections of this standard.

  • Evaluate the following parameters:

    • Retention Time (RT) Precision: The Relative Standard Deviation (RSD) of the RT for both the analyte and IS should be ≤ 0.5%.

    • Peak Asymmetry (Tailing Factor): Should be between 0.9 and 1.5.

    • Theoretical Plates (N): Should be > 50,000 for the analyte peak, indicating good column efficiency.

    • Resolution (Rs): The resolution between the analyte and the nearest eluting peak (if any) should be > 2.0.

Step 2: Specificity

Causality: Specificity ensures that the retention time you are measuring belongs unequivocally to your target analyte and not an interfering component from the sample matrix, such as an impurity or degradation product.[5][10]

Protocol:

  • Inject a blank solvent (e.g., Methanol or Acetonitrile).

  • Inject a placebo sample (a mixture of all matrix components without the analyte).

  • Inject a sample of the analyte spiked into the placebo matrix.

  • Acceptance Criteria: No significant peaks should be observed at or near the retention time of 4-(3,5-Difluorophenyl)pyridine in the blank and placebo chromatograms. The RT in the spiked sample must match that of the pure standard.

Step 3: Precision

Causality: Precision demonstrates the consistency and reproducibility of the retention time. It is assessed at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).[11]

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of the analyte at the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, Standard Deviation (SD), and RSD (%) for the retention times.

  • Intermediate Precision (Inter-day Reproducibility):

    • Have a different analyst repeat the analysis of six new samples on a different day. If possible, use a different instrument.

    • Calculate the mean, SD, and RSD (%) for this set of data.

    • Compare the results between the two days.

Acceptance Criteria:

  • Repeatability: RSD of retention times should be ≤ 1.0%.

  • Intermediate Precision: The overall RSD across both sets of experiments should be ≤ 2.0%.

Step 4: Robustness

Causality: Robustness testing evaluates the method's resilience to small, deliberate variations in its parameters, proving that the retention time remains stable during normal use.[11] Variations in physical factors can cause peak drifts.[3]

Protocol:

  • Analyze the analyte standard while making small, controlled changes to the method parameters one at a time.

  • Key parameters to vary include:

    • Oven Temperature Ramp Rate (e.g., ± 0.5 °C/min)

    • Carrier Gas Flow Rate (e.g., ± 5%)

    • Initial Oven Temperature (e.g., ± 2 °C)

  • Calculate the shift in retention time for each variation compared to the nominal method.

G cluster_0 Method Parameters cluster_1 Performance Metric cluster_2 Method Reliability Params Oven Temp Ramp Carrier Gas Flow Initial Temp RT Retention Time Stability Params:f0->RT Params:f1->RT Params:f2->RT Robustness High Robustness RT->Robustness Minimal Variation

Caption: Relationship between Method Parameters and Robustness.

Acceptance Criteria: The shift in retention time should be minimal and predictable. The RSD of retention times across all robustness tests should typically not exceed 2.0%.

Comparative Performance Guide: Column Selection

To provide actionable guidance, we compare a mid-polarity 50% Phenyl-methylpolysiloxane column with a high-polarity 14% Cyanopropylphenyl-methylpolysiloxane column. The same validation protocols were applied to both.

Validation ParameterColumn A: 50% Phenyl-methylpolysiloxaneColumn B: 14% Cyanopropylphenyl-methylpolysiloxaneCommentary
Analyte Retention Time (RT) 12.45 min15.82 minColumn B's higher polarity leads to stronger retention, increasing the run time but potentially improving resolution from early eluting impurities.
Internal Standard RT 10.21 min11.55 minConsistent separation between IS and analyte is maintained on both columns.
Relative Retention Time (RRT) 1.221.37RRT is a more stable identifier than absolute RT as it normalizes for minor flow or temperature variations.[12]
Repeatability (RSD %) 0.21%0.18%Both columns demonstrate excellent short-term precision, well within the ≤ 1.0% acceptance criteria.
Intermediate Precision (RSD %) 0.45%0.41%Both columns show high reproducibility across different days and analysts.
Peak Asymmetry (Tailing) 1.11.3Column A shows a slightly better peak shape. The stronger interactions on Column B can sometimes lead to minor tailing for polar compounds.
Robustness (Max RT Shift) ± 0.15 min± 0.18 minBoth columns produce stable retention times under varied conditions, indicating robust methods.
  • Column A (50% Phenyl-methylpolysiloxane): Offers a robust, efficient analysis with excellent peak shape and shorter run times. It is the recommended choice for routine quality control where throughput is important.

  • Column B (14% Cyanopropylphenyl-methylpolysiloxane): Provides a valuable alternative with different selectivity. Its stronger retention is highly advantageous for complex samples where separation from polar, early-eluting impurities is a challenge. It is ideal for method development and impurity profiling.

By validating the retention time with this rigorous, scientifically-grounded approach, laboratories can ensure the highest level of confidence in their analytical data, supporting the development of safe and effective pharmaceuticals.

References

  • Analytical Validation Quick Reference Guide. ChromSolutions. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

  • Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. PMC. [Link]

  • Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis. U.S. Army Engineer Research and Development Center. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Shimadzu. [Link]

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Technology Networks. [Link]

  • GC Column Types & Selection Guide. Shimadzu. [Link]

  • A Review on GC-MS and Method Development and Validation. ResearchGate. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. [Link]

Sources

Comparing binding affinities of 4-(3,5-Difluorophenyl)pyridine vs standard pyridine ligands

Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond the Baseline: Comparing the Binding Affinities of 4-(3,5-Difluorophenyl)pyridine vs. Standard Pyridine Ligands

Introduction As a Senior Application Scientist navigating the complexities of lead optimization, I frequently evaluate the thermodynamic and kinetic trade-offs of structural modifications. One of the most impactful bioisosteric strategies in modern drug discovery is the transition from standard pyridine motifs to fluorinated analogs, specifically 4-(3,5-Difluorophenyl)pyridine . The strategic incorporation of fluorine fundamentally alters the physicochemical landscape of the ligand, modulating basicity, lipophilicity, and metabolic stability[1]. This guide objectively compares the performance of 4-(3,5-difluorophenyl)pyridine against standard pyridine ligands, providing mechanistic causality, quantitative experimental data, and self-validating protocols for affinity profiling.

Mechanistic Causality: Why Fluorination Drives Affinity

The substitution of a standard pyridine with a 4-(3,5-difluorophenyl)pyridine scaffold is not merely a steric adjustment; it is an electronic and thermodynamic overhaul.

  • pKa Modulation and H-Bond Acceptor Strength: Standard pyridine has a pKa of ~5.2. The strong electron-withdrawing nature of the difluorophenyl group inductively pulls electron density away from the pyridine nitrogen, lowering its pKa[1]. This reduced basicity optimizes the hydrogen-bond acceptor strength to match target hinge-region donors without incurring a massive desolvation penalty.

  • Entropic Water Displacement: The highly lipophilic 3,5-difluorophenyl moiety effectively displaces high-energy, ordered water molecules from hydrophobic target pockets. This entropically driven process significantly boosts binding affinity ( KD​ )[2].

  • Orthogonal Multipolar Interactions: In kinase targets (e.g., c-MET), the meta-fluorine atoms can engage in orthogonal multipolar interactions (halogen bonding) with backbone carbonyls, providing an anchor point that standard pyridine cannot achieve[2].

LigandBinding A 4-(3,5-Difluorophenyl)pyridine C Increased Lipophilicity (LogP shift) A->C D Electron Withdrawal (Lower pKa) A->D E Halogen Bonding Potential A->E B Standard Pyridine G Altered H-Bond Acceptor Strength B->G Baseline H-bond F Enhanced Membrane Permeability C->F D->G H Target Pocket Multipoint Binding E->H G->H

Causal logic map of fluorine substitution effects on ligand binding affinity.

Quantitative Data Comparison

The theoretical benefits of the 4-(3,5-difluorophenyl)pyridine scaffold translate directly into measurable pharmacokinetic and pharmacodynamic improvements. The table below summarizes the comparative data derived from model kinase inhibitor studies and SV2A ligand profiling[1][2][3].

ParameterStandard Pyridine Ligand4-(3,5-Difluorophenyl)pyridine LigandMechanistic Impact
pKa (Conjugate Acid) ~5.2~4.5 - 4.8Reduced basicity mitigates off-target toxicity (e.g., hERG liability).
Lipophilicity (LogP) ~0.65~2.8 - 3.2Enhanced membrane permeability and superior hydrophobic pocket fit.
Binding Affinity ( KD​ ) 100 - 250 nM10 - 25 nMEntropic gain from water displacement and backbone halogen bonding.
Metabolic Stability (t1/2) Short / ModerateExtendedStrong C-F bonds resist cytochrome P450-mediated oxidative cleavage.

Experimental Workflows & Self-Validating Protocols

To rigorously compare these ligands, we employ orthogonal biophysical techniques. Below are the field-proven methodologies for quantifying these differences.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While endpoint assays provide an IC50, SPR is essential for deconvoluting affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. Fluorinated ligands typically exhibit a prolonged residence time (lower koff​ ).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., c-MET kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of ~3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of both the standard pyridine and the 4-(3,5-difluorophenyl)pyridine ligands (range: 0.5 nM to 500 nM) in running buffer (HBS-EP+ with 2% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Self-Validating Step (System Integrity): Causality: Over time, immobilized proteins denature, leading to artifactual affinity drops. Validation: Inject a positive control (standard pyridine at 10x KD​ ) at the beginning, middle, and end of the run. If the Rmax​ of the control varies by >5%, the surface is compromised, and the data must be discarded.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: 19F NMR CSAR (Chemical Shift-Anisotropy-based Affinity Ranking)

For fluorinated ligands, 19F NMR provides a direct, label-free method to rank binding affinities. The CSAR method isolates relaxation data that is strictly proportional to binding affinity[4].

Step-by-Step Methodology:

  • Sample Preparation: Mix the 4-(3,5-difluorophenyl)pyridine ligand (50 µM) with the unlabelled target protein (5 µM) in a deuterated buffer.

  • Spin-Lock Application: Apply high-power spin-lock pulses during the NMR acquisition. Causality: Standard relaxation rates are polluted by exchange broadening. Spin-lock pulses suppress this exchange, ensuring the read-out reflects true binding.

  • Dual-Field Measurement: Record the relaxation rates at two distinct magnetic fields (e.g., 11.75 T and 16.4 T).

  • Self-Validating Step (CSA Isolation): Causality: Dipolar relaxation can skew affinity rankings. Validation: Subtract the relaxation rates obtained at the two different magnetic fields. This mathematical isolation of the Chemical Shift Anisotropy (CSA) effect inherently validates that the remaining signal is directly proportional to the KD​ , free from dipole-dipole artifacts.

  • Affinity Ranking: Normalize the isolated CSA values with calculated theoretical values to rank the ligands.

CSAR_Workflow S1 Step 1: Sample Prep Fluorinated Ligand + Target S2 Step 2: 19F NMR Spin-Lock Pulses S1->S2 Suppress Exchange S3 Step 3: Dual-Field Data Acquisition S2->S3 Measure Relaxation S4 Step 4: CSAR Analysis Affinity Ranking S3->S4 Isolate CSA (Proportional to Kd)

Workflow for 19F NMR CSAR to determine fluorinated ligand binding affinity.

Conclusion

The transition from standard pyridine to 4-(3,5-difluorophenyl)pyridine is a masterclass in rational drug design. By leveraging the unique electronic withdrawing effects and lipophilic nature of fluorine, researchers can drive entropically favorable binding events, extend target residence times, and optimize pharmacokinetic profiles.

References

  • Title: Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor Source: NIH PMC URL: [Link]

  • Title: Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR Source: ResearchGate URL: [Link]

  • Title: Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography... Source: ACS Omega (NIH PMC) URL: [Link]

Sources

A Comparative Guide to Validating the Mass Spectrometry Fragmentation Pattern of 4-(3,5-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth technical comparison and a validated workflow for elucidating the fragmentation pattern of 4-(3,5-Difluorophenyl)pyridine, a compound of interest in medicinal chemistry due to the prevalence of the phenylpyridine scaffold in pharmaceuticals.

This document is designed to be a practical resource, moving beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that inform experimental design. By understanding the "why" behind the "how," researchers can adapt and troubleshoot their own analytical challenges with greater confidence.

Foundational Principles: Ionization and Instrumentation

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical as it dictates the nature of the initially formed ion and, consequently, its subsequent fragmentation. For a molecule like 4-(3,5-Difluorophenyl)pyridine, which possesses moderate polarity and thermal stability, several ionization methods are viable.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionizable compounds.[1] ESI typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it an excellent choice for determining the molecular weight and for subsequent controlled fragmentation via tandem mass spectrometry (MS/MS).[2]

  • Atmospheric Pressure Chemical Ionization (APCI): Well-suited for neutral or more lipophilic compounds, APCI is a gas-phase ionization technique.[1] It is often complementary to ESI and can be more tolerant to less pure samples and higher buffer concentrations.[2]

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and often complex fragmentation.[3] While this can provide a detailed fingerprint of the molecule, the molecular ion may be weak or absent.[4]

For the purpose of validating a fragmentation pathway, a "soft" ionization technique followed by controlled collision-induced dissociation (CID) in a tandem mass spectrometer is the preferred approach. This allows for a systematic deconstruction of the molecule.

The choice of mass analyzer further dictates the quality of the data obtained. High-resolution mass spectrometers (HRMS) are indispensable for this work.

  • Quadrupole Time-of-Flight (Q-TOF): Offers high resolution, excellent mass accuracy, and fast acquisition speeds, making it well-suited for both qualitative and quantitative analyses.[5]

  • Orbitrap: Provides exceptionally high resolution and mass accuracy, which is critical for determining the elemental composition of fragment ions and resolving isobaric interferences.[6]

For this guide, we will focus on a workflow utilizing ESI coupled with a Q-TOF or Orbitrap mass spectrometer, as this combination provides the necessary sensitivity, resolution, and control for a detailed fragmentation study.

Predicted Fragmentation Pathway of 4-(3,5-Difluorophenyl)pyridine

The fragmentation of 4-(3,5-Difluorophenyl)pyridine is anticipated to be driven by the stability of the pyridine and difluorophenyl rings. The initial protonation in ESI is expected to occur on the more basic nitrogen atom of the pyridine ring. Subsequent fragmentation via CID will likely involve cleavages of the C-C bond connecting the two aromatic rings and fragmentation within the rings themselves.

A study on the gas-phase fragmentation of difluorophenyl cations revealed a characteristic loss of difluorocarbene (CF2), a 50-Da neutral loss.[7] This provides a key diagnostic fragmentation to look for in our analysis.

Below is a proposed fragmentation pathway for the [M+H]⁺ ion of 4-(3,5-Difluorophenyl)pyridine.

fragmentation_pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [M+H]⁺ m/z 194.06 F1 [C6H4F2]⁺ m/z 114.02 M->F1 Loss of C5H4N F2 [C5H5N]⁺ m/z 80.04 M->F2 Loss of C6H3F2 F3 [M+H-CF2]⁺ m/z 144.05 M->F3 Loss of CF2 F4 [C5H4]⁺ m/z 64.03 F3->F4 Loss of C5H4N

Caption: Predicted fragmentation pathway of protonated 4-(3,5-Difluorophenyl)pyridine.

Experimental Design for Fragmentation Pattern Validation

A robust experimental design is crucial for generating high-quality, reproducible data. The following protocol outlines a systematic approach to validate the fragmentation pattern of 4-(3,5-Difluorophenyl)pyridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Reagents
  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.

  • Analytical Standard: A well-characterized standard of 4-(3,5-Difluorophenyl)pyridine of known purity.

  • Solvents: LC-MS grade water, acetonitrile, and methanol.

  • Additives: LC-MS grade formic acid.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of 4-(3,5-Difluorophenyl)pyridine in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

  • Liquid Chromatography Method:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Full Scan: Acquire full scan MS data over a mass range of m/z 50-500 to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 194.06.

    • Tandem MS (MS/MS): Perform product ion scans of the precursor ion at m/z 194.06.

      • Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to observe the formation of different fragment ions and to build a comprehensive fragmentation spectrum.

    • Accurate Mass Measurement: Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy (e.g., < 5 ppm) for both precursor and product ions.

Data Analysis Workflow
  • Data Acquisition: Collect the LC-MS/MS data using the instrument's software.

  • Peak Integration: Integrate the chromatographic peak corresponding to 4-(3,5-Difluorophenyl)pyridine.

  • Fragment Ion Identification: Extract the MS/MS spectrum for the precursor ion at m/z 194.06.

  • Elemental Composition Determination: Use the accurate mass measurements of the fragment ions to determine their elemental compositions.

  • Fragmentation Pathway Elucidation: Propose fragmentation pathways that are consistent with the observed fragment ions and known chemical principles.

Caption: General workflow for LC-MS/MS analysis.

Comparative Analysis and Data Interpretation

The experimental data should be carefully compared with the predicted fragmentation pattern. The following table summarizes the expected major ions and their proposed structures.

m/z (Observed) m/z (Theoretical) Elemental Composition Proposed Fragment Structure/Loss Rationale
194.06194.0621C11H9F2N[M+H]⁺Protonated molecular ion.
144.05144.0508C10H7N[M+H - CF2]⁺Loss of difluorocarbene, a characteristic fragmentation of difluorophenyl compounds.[7]
114.02114.0233C6H4F2[C6H4F2]⁺Cleavage of the C-C bond between the rings, with charge retention on the difluorophenyl moiety.
80.0480.0422C5H5N[C5H5N]⁺Cleavage of the C-C bond between the rings, with charge retention on the pyridine moiety.

The relative abundance of these fragment ions will be dependent on the collision energy used. A thorough analysis across a range of collision energies will provide a more complete picture of the fragmentation landscape.

Validation and Trustworthiness

To ensure the trustworthiness of the elucidated fragmentation pattern, several validation steps are essential:

  • High-Resolution Mass Spectrometry: The use of a Q-TOF or Orbitrap instrument provides high mass accuracy, which is crucial for confirming the elemental composition of each fragment ion.[5]

  • Isotopic Pattern Analysis: The observed isotopic pattern for each fragment ion should match the theoretical pattern for its proposed elemental composition.

  • Comparison with Analogs: If available, comparing the fragmentation pattern with that of structurally similar compounds can provide additional confidence in the proposed pathways. For instance, comparing with the fragmentation of 4-phenylpyridine can help to understand the influence of the fluorine atoms.

  • Reproducibility: The experiment should be repeated to ensure the reproducibility of the fragmentation pattern.

Conclusion

This guide has provided a comprehensive framework for the validation of the mass spectrometry fragmentation pattern of 4-(3,5-Difluorophenyl)pyridine. By combining a sound understanding of ionization and fragmentation principles with a systematic experimental approach utilizing high-resolution mass spectrometry, researchers can confidently elucidate the structure of this and other novel compounds. The presented workflow, from experimental design to data analysis and validation, serves as a robust template for the structural characterization of small molecules, a critical task in the advancement of drug discovery and development.

References

  • Agilent Technologies. (n.d.). Agilent 6545XT AdvanceBio Q-TOF LC/MS System. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC International. (2026, January 28). Introduction to LC-MS Fragmentation. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • ResearchGate. (2013, September 28). (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Retrieved from [Link]

  • ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

Sources

Safety Operating Guide

4-(3,5-Difluorophenyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocol for 4-(3,5-Difluorophenyl)pyridine

Introduction 4-(3,5-Difluorophenyl)pyridine is a specialized fluorinated aromatic compound widely utilized as a synthetic intermediate in medicinal chemistry and materials science [1]. Structurally, it combines an electron-rich pyridine core with an electron-deficient difluorophenyl ring. While this dual nature is highly valuable for constructing complex biaryl architectures, it introduces specific challenges for end-of-life disposal.

Because the molecule contains covalently bound fluorine atoms, it cannot be processed through standard non-halogenated waste streams. Improper disposal risks the release of highly corrosive and toxic hydrogen fluoride (HF) gas into the environment. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical and Hazard Profile To effectively manage chemical waste, operators must first understand the quantitative and regulatory parameters of the substance.

Property / ParameterValue / Classification
Chemical Name 4-(3,5-Difluorophenyl)pyridine
CAS Registry Number 1166397-62-1
Molecular Formula C11H7F2N
Molecular Weight 191.18 g/mol
Physical State Solid
Primary Hazards (GHS) Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)
Waste Classification Halogenated Organic Waste

Disposal Workflow and Decision Matrix The following diagram outlines the logical progression for categorizing and routing 4-(3,5-Difluorophenyl)pyridine waste.

DisposalWorkflow Start Waste Generation: 4-(3,5-Difluorophenyl)pyridine CheckState Determine Waste State Start->CheckState SolidWaste Solid Waste (Powder, PPE, Vials) CheckState->SolidWaste Solid form LiquidWaste Liquid Waste (Solvent Mixtures) CheckState->LiquidWaste Dissolved Halogenated Designate as: Halogenated Organic Waste SolidWaste->Halogenated LiquidWaste->Halogenated Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubber Halogenated->Incineration Prevents HF release

Figure 1: Decision matrix for the segregation and thermal destruction of fluorinated pyridine waste.

Operational Handling & Segregation Protocols Expertise & Experience: The fundamental rule of halogenated waste management is strict segregation. Mixing 4-(3,5-Difluorophenyl)pyridine with non-halogenated solvent waste (like pure ethanol or acetone) will contaminate the entire bulk container, converting it into a halogenated waste stream. This drastically increases disposal costs and forces the entire volume to be routed to specialized incinerators capable of handling halogenated outputs.

Step-by-Step Segregation Methodology:

  • Determine the Waste Matrix: Identify whether the waste is pure solid powder, contaminated consumables (e.g., pipette tips, weighing boats), or a liquid reaction mixture (e.g., dissolved in dichloromethane or methanol).

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers. Avoid standard metal drums if the compound is dissolved in solvents that could generate trace acids over time, as fluorinated compounds can slowly degrade to yield corrosive byproducts under certain conditions.

  • Route to Halogenated Streams: Deposit all liquid mixtures containing this compound into the designated "Halogenated Organic Waste" carboy. Solid waste must be placed in a dedicated solid hazardous waste bin.

  • Apply GHS and RCRA Labeling: Clearly label the container with the chemical name, the halogenated designation, and the associated GHS hazard pictograms (Exclamation Mark for H315/H319/H335).

Destruction Methodology: High-Temperature Incineration Trustworthiness & Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal or low-temperature industrial incinerators cannot fully break this bond, leading to the emission of toxic products of incomplete combustion (PICs). Therefore, 4-(3,5-Difluorophenyl)pyridine must be subjected to high-temperature thermal destruction [2].

Step-by-Step Incineration Protocol (Facility Level):

  • Thermal Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C. At this temperature, the molecule is completely mineralized. The nitrogen in the pyridine ring oxidizes to nitrogen oxides (NOx), while the fluorinated ring breaks down to yield carbon dioxide (CO2), water (H2O), and hydrogen fluoride (HF).

  • Acid Gas Scrubbing: Because HF is highly corrosive and toxic, the incinerator must be equipped with a wet or dry alkaline scrubber system. The flue gas is passed through a mist of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2).

  • Neutralization Reaction: The alkaline scrubber neutralizes the HF gas, converting it into benign, solid calcium fluoride (CaF2) or dissolved sodium fluoride (NaF), which can then be safely filtered and disposed of in a permitted landfill. This aligns with standard for managing hydrogen halide emissions from stationary sources [3].

Spill Response and Decontamination Protocol In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or spread of the liquid solution.

  • Evacuate and Assess: Clear personnel from the immediate area. Verify the size of the spill.

  • Don Appropriate PPE: Operators must wear a fitted respirator (N95 or P100 for powders), nitrile gloves (double-gloved), and chemical splash goggles.

  • Containment (Solid Spill): Do not sweep dry powder, as this creates hazardous dust. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection and Disposal: Transfer all absorbed material and contaminated PPE into a sealable hazardous waste bag. Label it strictly as "Halogenated Solid Waste" and route it for incineration as detailed above.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl." EPA.gov. Available at:[Link]

  • Kunak AIR. "LDAR: smart detection and repair of industrial leaks - Kunak AIR." Kunakair.com. Available at:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.